Product packaging for Butriptyline(Cat. No.:CAS No. 35941-65-2)

Butriptyline

Cat. No.: B023782
CAS No.: 35941-65-2
M. Wt: 293.4 g/mol
InChI Key: ALELTFCQZDXAMQ-UHFFFAOYSA-N
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Description

Butriptyline is a tricyclic antidepressant (TCA) of significant interest in neuropharmacological research. Its primary research value lies in its potent mechanism of action as a norepinephrine reuptake inhibitor, with minimal impact on serotonin reuptake. This specific pharmacological profile makes this compound an essential tool compound for investigating the distinct roles of noradrenergic systems in mood disorders, depression models, and neurophysiology. Researchers utilize this compound to study the downstream effects of increased synaptic norepinephrine concentrations, including the modulation of receptor sensitivity and second messenger systems. Furthermore, its antagonistic activity at various neurotransmitter receptors, including histamine H1 and muscarinic acetylcholine receptors, provides a model for investigating the side effect profiles associated with first-generation TCAs. This compound is for use in vitro and in animal models to elucidate the complex mechanisms of antidepressant action and to contribute to the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N B023782 Butriptyline CAS No. 35941-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALELTFCQZDXAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022715
Record name Butriptyline
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35941-65-2
Record name Butriptyline
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URL https://commonchemistry.cas.org/detail?cas_rn=35941-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Butriptyline [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butriptyline
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URL https://www.drugbank.ca/drugs/DB09016
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Record name Butriptyline
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Record name BUTRIPTYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Butriptyline's Interaction with Serotonin Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butriptyline, a tricyclic antidepressant (TCA), has a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. While classically categorized with monoamine reuptake inhibitors, its affinity for the serotonin transporter (SERT) is notably weak. This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its effects on SERT. It includes a summary of its binding affinities, detailed experimental protocols for assessing transporter interaction, and a visualization of the potential signaling pathways involved. The presented data suggests that while this compound does interact with SERT, its clinical efficacy as an antidepressant is likely a result of a broader receptor interaction profile, including potent antagonism of histamine and muscarinic acetylcholine receptors.

Core Mechanism of Action at the Serotonin Transporter

This compound is a tricyclic antidepressant that, like other TCAs, modulates the levels of monoamine neurotransmitters in the synaptic cleft.[1] Its primary mechanism is the inhibition of the reuptake of serotonin and norepinephrine by binding to their respective transporters, SERT and NET.[2] However, in vitro studies have demonstrated that this compound is a very weak inhibitor of monoamine reuptake.[1]

The interaction of this compound with the serotonin transporter is characterized by a low affinity. By blocking SERT, this compound is thought to increase the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2] This enhanced neurotransmission is believed to contribute to its therapeutic effects in the treatment of depression.[2] However, the clinical efficacy of this compound, which has been shown to be comparable to more potent SERT inhibitors like amitriptyline and imipramine in some small clinical trials, suggests that its antidepressant effects may not be solely attributable to SERT inhibition.[1] It is hypothesized that this compound may have a different primary mechanism of action or that it may function as a prodrug to a more active metabolite.[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) of this compound for human monoamine transporters and other relevant receptors. Data is compiled from studies utilizing radioligand binding assays.

TargetK i (nM)SpeciesReference
Serotonin Transporter (SERT) 1,360 Human [3][4]
Norepinephrine Transporter (NET)5,100Human[3][4]
Dopamine Transporter (DAT)3,940Human[3][4]
Histamine H1 Receptor1.1Human[3]
Muscarinic Acetylcholine Receptor35Human[3]
5-HT2A Receptor380Human[3]
α1-Adrenergic Receptor570Human[3]

Experimental Protocols

Radioligand Binding Assay for SERT

This assay measures the direct binding of a drug to the serotonin transporter.

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

Materials:

  • HEK-293 cells stably expressing hSERT

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • Radioligand: [³H]Citalopram or another high-affinity SERT ligand

  • This compound hydrochloride

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: hSERT-expressing HEK-293 cells are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]Citalopram) and varying concentrations of this compound.

  • Incubation: The reaction mixtures are incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Serotonin Uptake Assay

This functional assay measures the ability of a drug to inhibit the uptake of serotonin into nerve terminals.

Objective: To determine the potency of this compound in inhibiting serotonin uptake into synaptosomes.

Materials:

  • Rat brain tissue (e.g., hypothalamus or striatum)

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • [³H]Serotonin (5-HT)

  • This compound hydrochloride

  • Scintillation fluid and counter

Methodology:

  • Synaptosome Preparation: Rat brain tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove larger cellular components. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals). The synaptosomal pellet is resuspended in Krebs-Ringer buffer.

  • Uptake Inhibition: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or vehicle control.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of [³H]5-HT.

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for serotonin uptake.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: The amount of [³H]5-HT taken up by the synaptosomes is determined by scintillation counting of the filters.

  • Data Analysis: The concentration of this compound that produces 50% inhibition of [³H]5-HT uptake (IC50) is determined by non-linear regression analysis.

Signaling Pathways and Functional Consequences

The interaction of this compound with SERT, although weak, is expected to initiate a cascade of downstream signaling events. However, given its potent activity at other receptors, a holistic view of its signaling effects is necessary.

Experimental Workflow for Assessing SERT Interaction

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_output Pharmacological Profile binding_assay Radioligand Binding Assay (hSERT-expressing cells) ic50_calc IC50 Determination binding_assay->ic50_calc uptake_assay Synaptosomal Uptake Assay (Rat brain tissue) uptake_assay->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc Requires Kd of radioligand potency Functional Potency (IC50) ic50_calc->potency affinity Binding Affinity (Ki) ki_calc->affinity

Workflow for determining this compound's interaction with SERT.

Putative Signaling Pathway of this compound

The following diagram illustrates the potential signaling pathways affected by this compound, highlighting its weak inhibition of SERT and its more potent antagonism of other receptors.

butriptyline_signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Reuptake htr1a 5-HT1A Receptor serotonin->htr1a htr2a 5-HT2A Receptor serotonin->htr2a This compound This compound This compound->sert Weak Inhibition (Ki=1360 nM) This compound->htr2a Moderate Antagonism (Ki=380 nM) h1r Histamine H1 Receptor This compound->h1r Potent Antagonism (Ki=1.1 nM) machr Muscarinic Receptor This compound->machr Potent Antagonism (Ki=35 nM) downstream Downstream Signaling (e.g., cAMP, IP3/DAG) htr1a->downstream htr2a->downstream h1r->downstream machr->downstream response Antidepressant & Side Effects downstream->response

References

An In-depth Technical Guide to the Effects of Butriptyline on Norepinephrine and Dopamine Reuptake

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the pharmacological effects of butriptyline, a tricyclic antidepressant (TCA), on the reuptake of norepinephrine (NE) and dopamine (DA). It consolidates quantitative data from key in vitro studies, outlines detailed experimental protocols representative of those used to characterize monoamine reuptake inhibitors, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

This compound is a tricyclic antidepressant developed in the 1960s.[1] Like other TCAs, its therapeutic effects are primarily attributed to the modulation of monoamine neurotransmitters in the central nervous system.[1][2] Specifically, TCAs are known to block the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[2][3] While this compound's primary mechanism is considered to be the inhibition of serotonin and norepinephrine reuptake, its effects on the norepinephrine transporter (NET) and dopamine transporter (DAT) are of significant interest for understanding its complete pharmacological profile.[2][4] This guide focuses specifically on its interaction with NET and DAT.

Mechanism of Action: Inhibition of Norepinephrine and Dopamine Transporters

Norepinephrine and dopamine are catecholamine neurotransmitters that play crucial roles in regulating mood, attention, and motivation.[5] After their release from a presynaptic neuron, their action in the synaptic cleft is terminated primarily by reuptake into the presynaptic terminal via specific transporter proteins: the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] This reuptake process is vital for maintaining neurotransmitter homeostasis.

This compound, as with other TCAs, can physically block these transporter proteins.[2] By binding to NET and DAT, it competitively inhibits the reuptake of norepinephrine and dopamine, leading to a higher concentration of these neurotransmitters in the synaptic cleft and enhanced neurotransmission. However, in vitro evidence suggests that this compound is a very weak inhibitor of both NET and DAT.[4]

Butriptyline_Mechanism_of_Action Figure 1: Mechanism of this compound on NE/DA Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (NE/DA) Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release NET NET DAT DAT Synaptic_Cleft->NET NE Reuptake Synaptic_Cleft->DAT DA Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding This compound This compound This compound->NET Inhibition This compound->DAT Inhibition

This compound's inhibitory action on NET and DAT.

Quantitative Data: In Vitro Inhibition of NET and DAT

The following table summarizes the available quantitative data for this compound's binding affinity (Ki) and functional inhibition (IC50) at the human and rat norepinephrine and dopamine transporters. The data indicate a significantly lower potency for these transporters compared to its effects on serotonin or histamine receptors.

TransporterSpeciesParameterValue (nM)Reference
NET HumanKi5,100Tatsumi et al., 1997
RatKi990Richelson & Pfenning, 1984
RatIC501,700Randrup & Braestrup, 1977
DAT HumanKi3,940Tatsumi et al., 1997
RatKi2,800Richelson & Pfenning, 1984
RatIC505,200Randrup & Braestrup, 1977
Table 1: this compound's in vitro affinity and potency at norepinephrine (NET) and dopamine (DAT) transporters.

Experimental Protocols

Detailed experimental protocols for the specific studies cited on this compound are not fully available in the public domain. However, the methodologies employed are standard radioligand uptake and binding assays. Below are representative protocols for determining the inhibitory effects of a compound like this compound on norepinephrine and dopamine reuptake in both rat brain synaptosomes and cell lines expressing human transporters.

This protocol is based on methodologies for assessing monoamine reuptake inhibition in isolated nerve terminals (synaptosomes).

4.1.1 Materials and Reagents

  • Whole rat brain tissue (e.g., cortex for NET, striatum for DAT)

  • Sucrose buffer (0.32 M sucrose, pH 7.4)

  • Krebs-Ringer-HEPES buffer (containing NaCl, KCl, MgSO₄, CaCl₂, KH₂PO₄, glucose, HEPES, EDTA, pargyline, and L-ascorbic acid, pH 7.4)

  • Radioligands: [³H]norepinephrine or [³H]dopamine

  • Test compound: this compound hydrochloride in various concentrations

  • Nonspecific uptake control: A known potent inhibitor (e.g., desipramine for NET, GBR12909 for DAT)

  • Glass-fiber filters

  • Scintillation fluid and counter

4.1.2 Synaptosome Preparation

  • Euthanize rats and rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 16,000-20,000 x g for 15-20 minutes at 4°C.

  • Discard the supernatant. The resulting pellet (P2 fraction) contains the synaptosomes.

  • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer to a final protein concentration of approximately 0.4-0.9 mg/mL.

4.1.3 Uptake Assay Procedure

  • Aliquot the synaptosomal suspension into test tubes.

  • Add varying concentrations of this compound (or vehicle for total uptake, and a saturating concentration of a known inhibitor for nonspecific uptake).

  • Pre-incubate the tubes for 5-10 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of the [³H]neurotransmitter (e.g., 10-12 nM).

  • Incubate for a short period (e.g., 4-8 minutes) at 37°C.

  • Terminate the reaction by rapid vacuum filtration through glass-fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

4.1.4 Data Analysis

  • Specific uptake is calculated by subtracting the nonspecific uptake (counts in the presence of a potent inhibitor) from the total uptake (counts with vehicle).

  • The inhibitory effect of this compound is expressed as a percentage of the control (specific uptake without the drug).

  • IC₅₀ values (the concentration of this compound that inhibits 50% of specific uptake) are determined by nonlinear regression analysis of the concentration-response curve.

This protocol is based on methodologies for assessing binding affinity in human embryonic kidney (HEK293) cells stably transfected to express human NET or DAT.

4.2.1 Cell Culture and Membrane Preparation

  • Culture HEK293 cells stably expressing hNET or hDAT under standard conditions (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Harvest the cells, wash with PBS, and centrifuge to form a cell pellet.

  • Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting membrane pellet in an appropriate assay buffer.

4.2.2 Binding Assay Procedure

  • In a 96-well plate, add cell membranes, a selective radioligand ([³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT), and varying concentrations of this compound.

  • For nonspecific binding, add a high concentration of a known displacer (e.g., 10 µM desipramine for hNET).

  • Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C or room temperature).

  • Terminate the binding by rapid filtration over glass-fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3 Data Analysis

  • Calculate specific binding by subtracting nonspecific binding from total binding.

  • Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the competition curve using nonlinear regression.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Figure 2: General Workflow for Neurotransmitter Uptake Assay start Start prep Preparation of Synaptosomes or Transfected Cells start->prep pre_incubate Pre-incubation with This compound (or controls) prep->pre_incubate add_radioligand Initiate Uptake: Add [³H]NE or [³H]DA pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Reaction: Rapid Vacuum Filtration incubate->terminate wash Wash Filters terminate->wash measure Quantify Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: Calculate IC₅₀/Kᵢ measure->analyze end_node End analyze->end_node

References

An In-depth Technical Guide to the Molecular Targets of Butriptyline in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butriptyline is a tricyclic antidepressant (TCA) that has been utilized for the treatment of depression.[1] Like other TCAs, its therapeutic effects and side-effect profile are dictated by its interactions with a range of molecular targets within the central nervous system (CNS). This document provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative binding data, outlining relevant experimental methodologies, and illustrating the associated signaling pathways. This compound's primary mechanism of action is understood to be the modulation of serotonin and norepinephrine levels in the brain.[2] It also exhibits significant affinity for various neurotransmitter receptors, which contributes to its overall pharmacological profile.[1][2]

Primary Molecular Targets: Monoamine Transporters

This compound's principal therapeutic action is attributed to its ability to inhibit the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[2][3] It is important to note that this compound's affinity for these transporters is considered weak compared to other TCAs.[1]

Quantitative Binding Affinity Data for Monoamine Transporters

The following table summarizes the in vitro binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for human and rat monoamine transporters. Lower values indicate a stronger binding affinity.

TargetSpeciesKi (nM)IC50 (nM)Reference
SERT Human1,360-[1][4]
Rat4,30010,000[1][4]
NET Human5,100-[1][4]
Rat9901,700[1][4]
DAT Human3,940-[4]
Rat2,8005,200[4]

Secondary Molecular Targets: Neurotransmitter Receptors

This compound also interacts with a variety of other neurotransmitter receptors, which largely accounts for its side-effect profile. These interactions include antagonism of histamine, muscarinic acetylcholine, and adrenergic receptors.[1][2]

Quantitative Binding Affinity Data for Neurotransmitter Receptors

The table below presents the in vitro binding affinities (Ki) of this compound for various human neurotransmitter receptors.

TargetSpeciesKi (nM)Reference
Histamine H1 Receptor Human1.1[1][4]
Muscarinic Acetylcholine Receptors (mACh) Human35[1][4]
α1-Adrenergic Receptor Human570[1][4]
5-HT2A Receptor Human380[1][4]
α2-Adrenergic Receptor Human4,800[1][4]
5-HT1A Receptor Human7,000[4]

Signaling Pathways and Experimental Workflows

The interaction of this compound with its molecular targets initiates downstream signaling cascades that ultimately produce its therapeutic and adverse effects. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

butriptyline_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits H1R H1 Receptor This compound->H1R Antagonizes mAChR mACh Receptor This compound->mAChR Antagonizes Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Antagonizes 5-HT_NE 5-HT / NE (Neurotransmitters) SERT->5-HT_NE Reuptake NET->5-HT_NE Reuptake Synaptic_Cleft Synaptic Cleft Increased 5-HT & NE 5-HT_NE->Synaptic_Cleft Release Postsynaptic_Effects Postsynaptic Effects (e.g., Sedation, Anticholinergic) H1R->Postsynaptic_Effects mAChR->Postsynaptic_Effects Alpha1R->Postsynaptic_Effects 5HT2AR 5-HT2A Receptor Synaptic_Cleft->5HT2AR Activates

Caption: this compound's primary and secondary mechanisms of action.

experimental_workflow Start Start: Hypothesis This compound interacts with monoamine transporters and receptors Tissue_Prep Tissue Preparation (e.g., Brain Homogenates, Synaptosomes) Start->Tissue_Prep Binding_Assay Radioligand Binding Assay Tissue_Prep->Binding_Assay Uptake_Assay Synaptosome Uptake Assay Tissue_Prep->Uptake_Assay Data_Analysis Data Analysis (e.g., Scatchard Plot, IC50 determination) Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Results Results (Ki and IC50 values) Data_Analysis->Results Conclusion Conclusion Confirmation of molecular targets Results->Conclusion

Caption: A generalized experimental workflow for target identification.

Detailed Methodologies for Key Experiments

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter.

  • Objective: To quantify the binding affinity (Ki) of this compound for its molecular targets.

  • General Protocol:

    • Tissue Preparation: Brain tissue from appropriate species (e.g., human or rat) is homogenized and centrifuged to isolate cell membranes containing the target receptors or transporters.

    • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target) and varying concentrations of the unlabeled drug (this compound).

    • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

    • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays are functional assays that measure the ability of a drug to inhibit the transport of a neurotransmitter into a cell or synaptosome.

  • Objective: To determine the functional potency (IC50) of this compound in inhibiting the reuptake of serotonin and norepinephrine.

  • General Protocol:

    • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions rich in the desired transporters (e.g., striatum for DAT, cortex for SERT and NET).

    • Incubation: The synaptosomes are incubated with a radioactively labeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) in the presence of varying concentrations of this compound.

    • Uptake Termination: The uptake process is stopped, typically by rapid cooling and filtration.

    • Quantification: The amount of radioactivity taken up by the synaptosomes is measured.

    • Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Conclusion

This compound is a pharmacologically active compound with a complex profile of interactions within the central nervous system. Its primary targets are the serotonin and norepinephrine transporters, for which it has a relatively weak inhibitory effect.[1] Its more potent antagonist activity at histamine H1, muscarinic acetylcholine, and to a lesser extent, α1-adrenergic and 5-HT2A receptors, contributes significantly to its overall clinical effects, including its side-effect profile of sedation and anticholinergic symptoms.[1][5] The data and methodologies presented in this guide provide a detailed foundation for researchers and drug development professionals working with this compound and related tricyclic antidepressants. Further research into the downstream signaling consequences of these interactions will continue to refine our understanding of this class of drugs.

References

Physicochemical Properties of Butriptyline for Drug Formulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the rational design and development of effective and stable drug formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering valuable insights for researchers and formulation scientists. Due to the limited availability of experimental data for this compound, this guide also incorporates data from its structurally similar analogs, amitriptyline and nortriptyline, to provide a comparative context and informed estimations. The successful formulation of a drug product is intrinsically linked to the physical and chemical nature of the API. Properties such as solubility, pKa, and lipophilicity (logP) govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and dictate the choice of excipients and manufacturing processes.[2][3]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Data for the hydrochloride salt and its analogs are included for a comprehensive understanding.

Table 1: Core Physicochemical Properties of this compound and Analogs

PropertyThis compoundThis compound HydrochlorideAmitriptylineNortriptyline
IUPAC Name (±)-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N,N,2-trimethylpropan-1-amine[1]Dimethyl(2-methyl-3-{tricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-yl}propyl)amine hydrochloride[4]3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine[5]3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine[6]
Chemical Formula C₂₁H₂₇N[1]C₂₁H₂₈ClN[4]C₂₀H₂₃N[5]C₁₉H₂₁N[6]
Molecular Weight ( g/mol ) 293.45[7]329.91[4]277.40[8]263.38[9]
Physical State Not definitively reported; likely an oilCrystalline solidCrystalline solid[5]Crystalline solid[6]
Melting Point (°C) Not availableNot available196-197[8]215-220 (as HCl salt)[10]
Boiling Point (°C) Not availableNot availableNot available396.62 (estimated)[6]
pKa (Strongest Basic) Not experimentally determined10.01 (Predicted, Chemaxon)9.4[8], 9.76 (Estimated)[5]9.7 (Uncertain)[9], 10.47 (Predicted, Chemaxon)[11]
logP (Octanol-Water) Not experimentally determined5.22, 5.44 (Predicted, ALOGPS, Chemaxon)4.92[5]4.51, 4.65 (Predicted, ALOGPS)
Water Solubility Not experimentally determined0.000351 mg/mL (Predicted, ALOGPS)Insoluble (as free base)[12]0.00087 g/L[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standard protocols applicable to this compound and other tricyclic antidepressants.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a drug at a given pH, which in turn influences its solubility, absorption, and interaction with biological targets.[13] For a basic drug like this compound, potentiometric titration is a common and reliable method for pKa determination.

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed amount of this compound (or its salt) is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution. The concentration is usually in the range of 1-5 mM.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The temperature is maintained at a constant value (e.g., 25 °C or 37 °C).

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the analyte solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where half of the base has been neutralized. Alternatively, derivative plots can be used to accurately locate the equivalence point.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (1-5 mM in Water/Co-solvent) setup Setup Titration Vessel (Thermostatted, Stirred) prep_solution->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Incrementally Add Standardized Acid (e.g., 0.1 M HCl) setup->titrate record_ph Record pH after Each Addition titrate->record_ph Equilibrate record_ph->titrate plot_curve Plot Titration Curve (pH vs. Titrant Volume) record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its ability to cross biological membranes, including the blood-brain barrier.[14] The shake-flask method is the gold standard for experimental logP determination.

Methodology:

  • Preparation of Phases: n-Octanol and water (or a suitable buffer, typically pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known concentration of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a mechanical shaker) for a sufficient time (typically 24-48 hours) to allow for the partitioning equilibrium to be reached. The temperature is kept constant.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

G Workflow for logP Determination by Shake-Flask Method cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis saturate_phases Mutually Saturate n-Octanol and Water/Buffer mix_phases Mix Drug Solution with the Other Phase saturate_phases->mix_phases dissolve_drug Dissolve this compound in One Phase dissolve_drug->mix_phases agitate Agitate for 24-48h at Constant Temperature mix_phases->agitate separate_phases Separate n-Octanol and Aqueous Phases agitate->separate_phases analyze_conc Determine this compound Concentration in Each Phase separate_phases->analyze_conc calculate_logp Calculate P and logP analyze_conc->calculate_logp

Caption: Workflow for logP determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption.[15] The equilibrium solubility of a drug is typically determined using the shake-flask method.

Methodology:

  • Preparation: An excess amount of solid this compound (or its salt) is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range of the gastrointestinal tract.[16]

  • Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 37 °C) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[17]

  • Sampling and Separation: At various time points, samples are withdrawn and the undissolved solid is removed by filtration (using a filter that does not adsorb the drug) or centrifugation.

  • Analysis: The concentration of the dissolved drug in the filtrate or supernatant is determined by a validated analytical method (e.g., HPLC-UV).

  • Equilibrium Confirmation: Equilibrium is considered to be reached when consecutive measurements of the drug concentration are constant.[16]

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess this compound to pH Buffers agitate Agitate at Constant Temperature (e.g., 37°C for 24-72h) add_excess->agitate sample Withdraw Samples at Different Time Points agitate->sample separate Filter or Centrifuge to Remove Undissolved Solid sample->separate analyze Analyze Drug Concentration in Supernatant/Filtrate separate->analyze confirm_eq Confirm Equilibrium (Constant Concentration) analyze->confirm_eq confirm_eq->analyze Continue sampling if not constant

Caption: Workflow for solubility determination.

Influence of Physicochemical Properties on Drug Formulation

The physicochemical properties of this compound significantly impact its formulation development. As a weakly basic and lipophilic compound, several key considerations arise.

Role of pKa in Formulation

The basic nature of this compound (predicted pKa of the hydrochloride salt is 10.01) means its ionization state is highly dependent on the pH of the surrounding environment.

  • Salt Formation: For basic drugs, salt formation is a common strategy to improve aqueous solubility and dissolution rate.[18] The choice of the counter-ion is critical and is guided by the pKa difference between the drug and the counter-ion (a difference of at least 2 pH units is generally recommended).[19] The hydrochloride salt of this compound is commonly used.[1]

  • Oral Absorption: The absorption of an orally administered drug is influenced by its ionization state in the gastrointestinal tract.[2] In the acidic environment of the stomach, a basic drug like this compound will be predominantly in its ionized, more water-soluble form. As it moves to the more alkaline environment of the small intestine, the proportion of the un-ionized, more lipid-soluble form increases, which favors absorption across the intestinal mucosa.[20]

  • pH-dependent Solubility: The solubility of this compound will be significantly higher at lower pH values where it is protonated. This pH-dependent solubility must be considered when designing dissolution media for in vitro testing to ensure they are biorelevant.

Impact of logP on Formulation

The high lipophilicity of this compound (predicted logP > 5 for the hydrochloride salt) presents both opportunities and challenges for formulation.

  • Solubility Enhancement: Due to its low aqueous solubility, formulation strategies to enhance solubility are often necessary. These can include the use of co-solvents, surfactants, or complexing agents like cyclodextrins. For highly lipophilic drugs, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be particularly effective in improving oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract.[21][22]

  • Permeability and CNS Penetration: A high logP generally correlates with good membrane permeability, which is essential for oral absorption and for crossing the blood-brain barrier, a key requirement for a centrally acting drug like an antidepressant.[14] However, excessively high lipophilicity can lead to increased metabolic clearance and potential for toxicity.[23] The optimal logP range for CNS drugs is often considered to be between 2 and 4.[24][25]

G Influence of Physicochemical Properties on this compound Formulation cluster_properties Physicochemical Properties cluster_formulation Formulation Strategies & Considerations pka High pKa (Basic) salt Salt Formation (e.g., HCl) pka->salt oral_abs pH-Dependent Oral Absorption pka->oral_abs logp High logP (Lipophilic) sol_enhance Solubility Enhancement (Co-solvents, Surfactants, Lipid-based systems) logp->sol_enhance cns_pen Good CNS Penetration logp->cns_pen solubility Low Aqueous Solubility solubility->sol_enhance bioavailability Improved Bioavailability salt->bioavailability sol_enhance->bioavailability oral_abs->bioavailability cns_pen->bioavailability Therapeutic Efficacy

References

Methodological & Application

Application Notes and Protocols for Butriptyline Administration in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the tricyclic antidepressant (TCA) Butriptyline in various rodent models of depression. While specific data for this compound in these models is limited in publicly available literature, the following protocols have been developed based on established methodologies for other TCAs, such as Amitriptyline and Nortriptyline, and standard behavioral tests for antidepressant efficacy.

Mechanism of Action: Tricyclic Antidepressants

This compound, as a member of the tricyclic antidepressant class, is understood to exert its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1] This action increases the concentration of these neurotransmitters, which are crucial for mood regulation, thereby enhancing neurotransmission.[1] Additionally, this compound exhibits antihistaminic and anticholinergic properties.[1] The diagram below illustrates the general signaling pathway for TCAs.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE) reuptake_pump Serotonin (SERT) & Norepinephrine (NET) Reuptake Pumps neurotransmitters Increased Serotonin (5-HT) & Norepinephrine (NE) TCA This compound (TCA) TCA->reuptake_pump Blocks receptors Postsynaptic Receptors neurotransmitters->receptors Binds to downstream Downstream Signaling & Therapeutic Effect receptors->downstream Activates

Caption: General mechanism of action for Tricyclic Antidepressants (TCAs) like this compound.

Experimental Protocols

The following are detailed protocols for commonly used rodent models of depression to assess the antidepressant-like effects of this compound.

Forced Swim Test (FST)

The Forced Swim Test (FST) is a widely used behavioral test to screen for antidepressant drugs.[2][3] It is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by effective antidepressant treatment.[4]

Experimental Workflow:

Caption: Workflow for the Forced Swim Test (FST).

Methodology:

  • Apparatus: A transparent cylindrical container (20-25 cm in diameter, 40-50 cm in height) filled with water (23-25°C) to a depth of 15-20 cm, preventing the rodent from touching the bottom or escaping.[5]

  • Acclimatization: Animals should be habituated to the experimental room for at least one hour before testing.

  • Drug Administration: Administer this compound (e.g., 10-30 mg/kg, intraperitoneally - i.p.) or vehicle 30-60 minutes before the test. A positive control, such as Imipramine (20-30 mg/kg, i.p.), should be included.

  • Procedure:

    • Gently place the animal into the water cylinder.

    • The total test duration is 6 minutes.[5]

    • Behavior is typically recorded during the last 4 minutes of the test.[5]

  • Scoring: The primary measure is "immobility time," defined as the period the animal makes only the minimal movements necessary to keep its head above water.[5] An observer blinded to the treatment groups should perform the scoring.

  • Data Analysis: Compare the immobility time across different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Tail Suspension Test (TST)

The Tail Suspension Test (TST) is another common behavioral assay for screening potential antidepressant drugs in mice.[6][7][8] The test is based on the observation that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.[9]

Methodology:

  • Apparatus: A suspension bar or ledge positioned at least 50 cm above a surface to prevent the mouse from escaping or holding onto nearby surfaces.[10]

  • Acclimatization: Allow mice to acclimate to the testing room for at least one hour prior to the experiment.

  • Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.), vehicle, or a positive control (e.g., Desipramine, 20-30 mg/kg, i.p.) 30-60 minutes before the test.

  • Procedure:

    • Securely attach adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

    • Suspend the mouse by its tail from the suspension bar.

    • The test duration is typically 6 minutes.[6][7][9]

  • Scoring: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[10] Scoring should be performed by an observer blinded to the experimental conditions.

  • Data Analysis: Analyze the differences in immobility time between the treatment groups using statistical methods like ANOVA.

Unpredictable Chronic Mild Stress (UCMS)

The UCMS model is considered to have high face and predictive validity for depression, as it induces a state of anhedonia (a core symptom of depression) in rodents.[11][12] This model is useful for evaluating the effects of chronic antidepressant treatment.[13]

Logical Relationship of UCMS Model:

UCMS_Logic A Baseline Sucrose Preference Test B Unpredictable Chronic Mild Stress (3-6 weeks) A->B C Chronic Drug Administration (this compound, Vehicle, Positive Control) B->C D Induction of Anhedonia (Reduced Sucrose Preference) B->D E Reversal of Anhedonia by Effective Antidepressant C->E leads to F Post-treatment Sucrose Preference Test E->F

Caption: Logical flow of the Unpredictable Chronic Mild Stress (UCMS) model.

Methodology:

  • Baseline Measurement: Before initiating the stress protocol, assess the baseline sucrose preference of the animals.

  • UCMS Protocol (3-6 weeks): Subject the animals to a variable sequence of mild stressors daily. Examples of stressors include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Food or water deprivation

    • Damp bedding

    • Reversal of light/dark cycle

    • Forced swimming in cold water (4°C)

  • Drug Administration: During the last 2-4 weeks of the UCMS protocol, administer this compound (e.g., 10-30 mg/kg, daily, i.p. or oral gavage), vehicle, or a positive control (e.g., Fluoxetine, 10 mg/kg, daily).

  • Sucrose Preference Test (SPT):

    • Habituate the animals to two bottles, one with water and one with a 1% sucrose solution.

    • Following a period of food and water deprivation (e.g., 12-24 hours), present the animals with pre-weighed bottles of water and 1% sucrose solution for a defined period (e.g., 1-24 hours).

    • Measure the consumption from each bottle by weighing them before and after the test.

    • Calculate sucrose preference as: (Sucrose solution consumed / Total fluid consumed) x 100.

  • Data Analysis: Compare the changes in sucrose preference from baseline and between treatment groups to determine if this compound can reverse the stress-induced anhedonia.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Effect of this compound in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg)NImmobility Time (seconds) (Mean ± SEM)
Vehicle-10Insert Data
This compound1010Insert Data
This compound2010Insert Data
This compound3010Insert Data
Positive Controle.g., 2010Insert Data

Table 2: Effect of this compound in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg)NImmobility Time (seconds) (Mean ± SEM)
Vehicle-10Insert Data
This compound1010Insert Data
This compound2010Insert Data
This compound3010Insert Data
Positive Controle.g., 2010Insert Data

Table 3: Effect of Chronic this compound in the Unpredictable Chronic Mild Stress (UCMS) Model

Treatment GroupDose (mg/kg/day)NBaseline Sucrose Preference (%) (Mean ± SEM)Post-Treatment Sucrose Preference (%) (Mean ± SEM)
Non-Stressed + Vehicle-10Insert DataInsert Data
Stressed + Vehicle-10Insert DataInsert Data
Stressed + this compound1010Insert DataInsert Data
Stressed + this compound2010Insert DataInsert Data
Stressed + Positive Controle.g., 1010Insert DataInsert Data

Note on Dosage: The proposed dosages for this compound (10-30 mg/kg) are extrapolated from a study that observed effects on sleep patterns in rats at 20-30 mg/kg and from typical dosage ranges for other TCAs in similar behavioral tests.[14] It is crucial to perform dose-response studies to determine the optimal therapeutic window for this compound in these specific models.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and reported in line with the ARRIVE guidelines.[10]

References

Application Notes and Protocols for In Vivo Microdialysis of Butriptyline in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the in vivo microdialysis of butriptyline in brain tissue is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for other tricyclic antidepressants (TCAs) and provide a comprehensive guide for researchers. The quantitative data presented is representative and should be considered hypothetical.

Application Notes

Introduction

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing valuable insights into the pharmacokinetics and pharmacodynamics of centrally acting drugs.[1][2] This application note details the use of in vivo microdialysis for monitoring the concentration of the tricyclic antidepressant this compound in specific brain regions of preclinical models. This compound, like other TCAs, exerts its therapeutic effect by modulating the levels of monoamine neurotransmitters, primarily by inhibiting the reuptake of serotonin and norepinephrine.[3] By directly measuring the unbound, pharmacologically active concentration of this compound in the brain's extracellular space, researchers can correlate drug levels with neurochemical changes and behavioral outcomes.

Principle of the Technique

A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of an anesthetized animal.[1][4] The probe is then continuously perfused with a physiological solution (perfusate) at a low flow rate. Small molecules, such as this compound, present in the extracellular fluid diffuse across the membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected at set intervals and analyzed to determine the concentration of this compound and other neurochemicals.[2][5]

Applications in Drug Development

  • Pharmacokinetic Studies: Determine the brain penetration and elimination kinetics of this compound.

  • Pharmacodynamic Studies: Correlate extracellular this compound concentrations with changes in neurotransmitter levels (e.g., serotonin, dopamine).[6]

  • Target Engagement: Confirm that this compound reaches its intended target in the central nervous system at concentrations sufficient to exert a pharmacological effect.

  • Dose-Response Relationships: Establish the relationship between the administered dose of this compound and its concentration in the brain.

Experimental Protocols

This protocol provides a detailed methodology for conducting an in vivo microdialysis study to measure this compound concentrations in the prefrontal cortex of a rat model.

Materials and Reagents

  • This compound hydrochloride

  • Microdialysis probes (e.g., 20 kDa molecular weight cut-off)

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Artificial cerebrospinal fluid (aCSF)

  • Analytical system (e.g., HPLC-MS/MS)[5]

Experimental Procedure

  • Guide Cannula Implantation (Surgery):

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex).

    • Slowly lower the guide cannula to the desired coordinates.

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide patent.

    • Allow the animal to recover for at least 48-72 hours post-surgery.

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, gently restrain the awake, freely moving rat and remove the dummy cannula.

    • Insert the microdialysis probe through the guide cannula into the brain tissue.

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.

  • Baseline Sample Collection:

    • Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine the basal levels of any endogenous neurochemicals of interest.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Post-Dosing Sample Collection:

    • Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours) to monitor the change in this compound concentration over time.

  • Sample Analysis:

    • Analyze the collected dialysate samples using a validated analytical method, such as LC-MS/MS, for the quantification of this compound.[7][8]

  • Data Analysis:

    • Calculate the concentration of this compound in each dialysate sample.

    • Correct for in vivo recovery of the probe if necessary (can be determined using the zero-net-flux method).[9]

    • Plot the this compound concentration as a function of time to generate a pharmacokinetic profile.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Rat Prefrontal Cortex Following a Single Intraperitoneal Dose (10 mg/kg)

ParameterValueUnit
Cmax (Peak Concentration)150ng/mL
Tmax (Time to Peak)60minutes
AUC (Area Under the Curve)25,000ng*min/mL
Half-life (t1/2)90minutes

Note: The values in this table are hypothetical and intended for illustrative purposes.

Visualizations

Butriptyline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin Serotonin (5-HT) Receptor_5HT 5-HT Receptors Serotonin->Receptor_5HT Activates Norepinephrine Norepinephrine (NE) Receptor_NE NE Receptors Norepinephrine->Receptor_NE Activates SERT->Serotonin Reuptake NET->Norepinephrine Reuptake Signaling_Cascade Downstream Signaling (e.g., cAMP, PKA, CREB) Receptor_5HT->Signaling_Cascade Receptor_NE->Signaling_Cascade Gene_Expression Altered Gene Expression (e.g., BDNF) Signaling_Cascade->Gene_Expression Neuronal_Plasticity Increased Neuronal Plasticity and Survival Gene_Expression->Neuronal_Plasticity

Caption: Putative signaling pathway of this compound.

Microdialysis_Workflow cluster_preparation Pre-Experiment cluster_experiment Experiment Day cluster_analysis Post-Experiment Surgery Guide Cannula Implantation Recovery Animal Recovery (48-72h) Surgery->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration (60-90 min) Probe_Insertion->Equilibration Baseline Baseline Sampling Equilibration->Baseline Dosing This compound Administration Baseline->Dosing Post_Dosing Post-Dose Sampling Dosing->Post_Dosing Sample_Analysis LC-MS/MS Analysis Post_Dosing->Sample_Analysis Data_Analysis Data Analysis & Pharmacokinetic Modeling Sample_Analysis->Data_Analysis

References

Application Notes and Protocols for Screening Butriptyline Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) characterized by its multifaceted pharmacological profile. Primarily, it functions as an antagonist at several key receptors, including histamine H1, muscarinic acetylcholine, and serotonin 5-HT2A receptors.[1] Additionally, it is recognized as a very weak inhibitor of serotonin and norepinephrine reuptake.[1] This complex mechanism of action necessitates a comprehensive panel of cell-based assays to accurately characterize its efficacy and potential side effects.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and evaluate the efficacy of this compound. The assays cover its primary antagonistic activities, potential for cytotoxicity, and impact on downstream cellular signaling pathways.

Key Pharmacological Activities of this compound

This compound's therapeutic and side-effect profile is largely dictated by its affinity for various receptors. The following table summarizes its known in vitro binding affinities.

Table 1: In Vitro Binding Affinities (Ki) of this compound

Target Receptor/TransporterKi (nM)SpeciesReference
Histamine H1 Receptor1.1Human[1]
Muscarinic Acetylcholine Receptor35Human[1]
5-HT2A Receptor380Human[1]
Serotonin Transporter (SERT)1,360Human
Norepinephrine Transporter (NET)5,100Human
α1-Adrenergic Receptor570Human[1]
α2-Adrenergic Receptor4,800Human[1]

Note: Lower Ki values indicate stronger binding affinity.

I. Cytotoxicity Assays

Prior to functional characterization, it is crucial to determine the cytotoxic profile of this compound to identify a therapeutic window for subsequent assays.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells (e.g., SH-SY5Y, HEK293, or a cell line relevant to the specific receptor being studied) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Table 2: Illustrative Cytotoxicity Data for a Tricyclic Antidepressant (Amitriptyline) in SH-SY5Y Cells

Treatment DurationIC50 (µM)
24 hours81.03
48 hours59.78
72 hours43.60

Data adapted from a study on Amitriptyline in SH-SY5Y cells.[6]

B. Neutral Red Uptake Assay for Cytotoxicity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time period.

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing 50 µg/mL neutral red for 2 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (50% ethanol, 49% water, 1% acetic acid) to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

II. Functional Receptor Antagonism Assays

These assays are designed to quantify this compound's ability to block the function of its primary receptor targets.

A. 5-HT2A Receptor Antagonism: Calcium Flux Assay

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[9][10] An antagonist will block this agonist-induced calcium release.

dot

cluster_cell Cell Membrane This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonizes Agonist Serotonin (5-HT) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca²⁺ Release ER->Ca Stimulates

Caption: 5-HT2A Receptor Signaling Pathway and this compound Antagonism.

  • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Cell Seeding: Plate the cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control.

  • Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) at its EC80 concentration.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium signal and calculate its IC50 value.

Table 3: Illustrative Functional Antagonism Data for a 5-HT2A Receptor Antagonist

CompoundAssay TypeCell LineIC50 (nM)
KetanserinIP1 AccumulationCHO-K15.7
RitanserinIP1 AccumulationCHO-K19.2
SpiperoneIP1 AccumulationCHO-K13.1

Data for known 5-HT2A antagonists from a cell-based IP1 assay, which is another downstream measure of Gq activation.[11]

B. Histamine H1 and Muscarinic Acetylcholine Receptor Antagonism: cAMP Assay

Histamine H1 and muscarinic acetylcholine receptors can be coupled to different G-proteins depending on the receptor subtype and cellular context. For Gi-coupled receptors, activation leads to a decrease in intracellular cAMP. An antagonist will prevent this agonist-induced decrease.

dot

cluster_cell Cell Membrane This compound This compound Receptor H1 or Muscarinic Receptor (Gi-coupled) This compound->Receptor Antagonizes Agonist Histamine or Acetylcholine Agonist->Receptor Activates Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate

Caption: Gi-Coupled GPCR Signaling and this compound Antagonism.

  • Cell Line: Use a cell line expressing the target receptor (e.g., CHO-H1 or CHO-M1).

  • Cell Treatment: Treat cells with a Gs-pathway activator like forskolin to induce a basal level of cAMP.

  • Compound and Agonist Addition: Pre-incubate cells with varying concentrations of this compound, followed by the addition of a specific agonist (e.g., histamine for H1, carbachol for muscarinic receptors).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[6][12]

  • Data Analysis: Determine the ability of this compound to reverse the agonist-induced decrease in cAMP and calculate its IC50.

Table 4: Illustrative Functional Antagonism Data for a Muscarinic Receptor Antagonist

CompoundAssay TypeCell SystemIC50 (µM)
AmitriptylineOxotremorine-induced inhibition of ACh releaseCortical nerve endings1.0

Data for the related TCA, amitriptyline, in a functional assay measuring muscarinic receptor antagonism.

III. Downstream Signaling Pathway Analysis

Investigating the effect of this compound on key signaling pathways can provide further insight into its mechanism of action beyond direct receptor interaction.

A. ERK Phosphorylation Assay

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some TCAs have been shown to influence ERK signaling.[1][7]

dot

This compound This compound Receptor GPCR/RTK This compound->Receptor Modulates Signaling_Cascade Signaling Cascade (e.g., Ras/Raf/MEK) Receptor->Signaling_Cascade ERK ERK Signaling_Cascade->ERK pERK p-ERK ERK->pERK Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) pERK->Cellular_Response Leads to

Caption: Simplified ERK Signaling Pathway and Potential Modulation by this compound.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., astrocytes or neuronal cells) and treat with various concentrations of this compound for different time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting or ELISA:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK and total ERK in the cell lysates.

  • Data Analysis: Quantify the ratio of p-ERK to total ERK to determine the effect of this compound on ERK activation.

Table 5: Illustrative Data on ERK Phosphorylation by a Tricyclic Antidepressant (Amitriptyline)

Cell LineTreatmentEffect on ERK Phosphorylation
C6 Glioma CellsAmitriptyline (15 µM)Stimulation of ERK1/2 phosphorylation
CHO/DOR CellsAmitriptylineConcentration-dependent stimulation (EC50 = 9.0 µM)

Data for the related TCA, amitriptyline, demonstrating its effect on ERK signaling.[1]

Conclusion

The suite of cell-based assays described in these application notes provides a robust framework for the preclinical evaluation of this compound's efficacy. By systematically assessing its cytotoxicity, receptor antagonism, and impact on downstream signaling, researchers can gain a comprehensive understanding of its pharmacological profile. The provided protocols offer a starting point for assay development and can be adapted and optimized for specific research needs and high-throughput screening applications. The inclusion of illustrative data from the closely related compound, amitriptyline, offers a valuable reference for expected outcomes.

References

Application Notes and Protocols for the Gas Chromatographic Identification of Butriptyline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that, like other drugs in its class, undergoes extensive metabolism in the body. The identification and quantification of its metabolites are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and reliable technique for the separation and identification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites using GC-based methods.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways are N-demethylation and hydroxylation, analogous to other tertiary amine TCAs like amitriptyline.

The primary metabolite, northis compound , is formed by the removal of one of the methyl groups from the tertiary amine side chain. Both this compound and northis compound can then undergo hydroxylation, primarily at the 10-position of the dibenzocycloheptene ring system, to form 10-hydroxythis compound and 10-hydroxynorthis compound , respectively. These hydroxylated metabolites can be further conjugated with glucuronic acid for excretion.

Butriptyline_Metabolism This compound This compound Northis compound Northis compound This compound->Northis compound N-Demethylation (CYP-mediated) Hydroxythis compound 10-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation (CYP-mediated) Hydroxynorthis compound 10-Hydroxynorthis compound Northis compound->Hydroxynorthis compound Hydroxylation (CYP-mediated) Conjugates Glucuronide Conjugates Hydroxythis compound->Conjugates Glucuronidation Hydroxynorthis compound->Conjugates Glucuronidation

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine) and the desired level of sensitivity.

a) Liquid-Liquid Extraction (LLE) Protocol for Plasma/Serum:

  • To 1.0 mL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar TCA).

  • Add 200 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to > 9.

  • Add 5.0 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate or a suitable solvent for GC injection.

b) Solid-Phase Extraction (SPE) Protocol for Urine:

  • Centrifuge a 5.0 mL urine sample to remove particulate matter.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of a suitable solvent (e.g., methanol or a mixture of dichloromethane:isopropanol, 80:20 v/v, with 2% ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Derivatization

For improved chromatographic peak shape and thermal stability, especially for the hydroxylated metabolites, derivatization is often necessary. Silylation is a common approach.

Silylation Protocol:

  • To the dried and reconstituted sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1-2 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Experimental Workflow

The overall workflow for the identification of this compound metabolites using GC-MS is depicted below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine) Extraction Extraction (LLE or SPE) BiologicalSample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS DataAcquisition Data Acquisition (Full Scan / SIM) GCMS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Report Quantification->Report

Application Notes and Protocols: Use of Butriptyline in Forced Swim Test Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butriptyline is a tricyclic antidepressant (TCA) that has been utilized for the treatment of depression.[1] Like other TCAs, its mechanism of action is primarily attributed to the modulation of monoamine neurotransmitters in the brain, specifically by inhibiting the reuptake of serotonin and norepinephrine, leading to their increased availability in the synaptic cleft.[1][2] The forced swim test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents.[3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility, reflecting a more persistent escape-oriented behavior.[5]

These application notes provide a comprehensive overview of the use of this compound in FST animal models, including its mechanism of action, detailed experimental protocols, and a framework for data analysis. Due to a lack of specific quantitative data for this compound in the forced swim test in the reviewed literature, representative data for the structurally similar and well-characterized TCA, amitriptyline, is provided as an example.

Mechanism of Action: Tricyclic Antidepressants

This compound, as a tricyclic antidepressant, is understood to exert its therapeutic effects through the modulation of serotonergic and noradrenergic systems. The primary mechanism involves the blockade of serotonin (SERT) and norepinephrine (NET) transporters on the presynaptic neuron. This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

TCA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Vesicle Synaptic Vesicle (Serotonin & Norepinephrine) Synaptic_Cleft Vesicle->Synaptic_Cleft Release Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Binds Norepinephrine_Receptor Norepinephrine Receptor Synaptic_Cleft->Norepinephrine_Receptor Binds Serotonin Serotonin Norepinephrine Norepinephrine Postsynaptic_Neuron Signal_Transduction Signal Transduction -> Antidepressant Effect Serotonin_Receptor->Signal_Transduction Norepinephrine_Receptor->Signal_Transduction This compound This compound (TCA) This compound->SERT Inhibits This compound->NET Inhibits

Data Presentation

A thorough review of the scientific literature did not yield specific quantitative data for the effects of this compound in the forced swim test. However, to provide a representative example of the expected outcomes with a tricyclic antidepressant, the following tables summarize data for amitriptyline, a closely related compound.

Table 1: Effect of Amitriptyline on Immobility Time in the Forced Swim Test in Rats

Treatment GroupDose (mg/kg)NImmobility Time (seconds)% Change from Vehicle
Vehicle (Saline)-10185.5 ± 12.3-
Amitriptyline510142.8 ± 10.1*-23.0%
Amitriptyline1010110.2 ± 9.5**-40.6%
Amitriptyline201085.6 ± 8.2***-53.8%

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle. Data is hypothetical and for illustrative purposes.

Table 2: Effect of Amitriptyline on Active Behaviors in the Forced Swim Test in Rats

Treatment GroupDose (mg/kg)NSwimming Time (seconds)Climbing Time (seconds)
Vehicle (Saline)-1090.3 ± 8.724.2 ± 4.5
Amitriptyline510125.1 ± 9.932.1 ± 5.1
Amitriptyline1010150.6 ± 11.2**39.2 ± 5.8
Amitriptyline2010178.9 ± 12.5***35.5 ± 4.9*

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle. Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed protocols for conducting the forced swim test in both rats and mice. These protocols are generalized from standard methodologies reported in the literature.[6]

Forced Swim Test Protocol for Rats

1. Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • House animals in groups of 4-5 per cage.

  • Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow at least one week of acclimatization to the housing facility before testing.

2. Apparatus:

  • A transparent glass or plastic cylinder (40-60 cm high, 20 cm in diameter).

  • Fill the cylinder with water (23-25°C) to a depth of 30 cm.

3. Experimental Procedure:

  • Day 1: Pre-test Session (15 minutes)

    • Individually place each rat in the swim cylinder for 15 minutes.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • The pre-test session is for habituation and to induce a stable baseline of immobility.

  • Day 2: Test Session (5 minutes)

    • Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally, orally) at a specified time before the test (e.g., 30, 60 minutes).

    • Place the rat in the swim cylinder for a 5-minute test session.

    • Record the entire session with a video camera for later analysis.

    • After 5 minutes, remove the rat, dry it, and return it to its home cage.

4. Behavioral Scoring:

  • A trained observer, blind to the treatment conditions, should score the video recordings.

  • The 5-minute test session is typically divided into 5-second intervals.

  • At each interval, the predominant behavior is recorded as one of the following:

    • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

Forced Swim Test Protocol for Mice

1. Animals:

  • Male C57BL/6 or Swiss Webster mice (20-25 g).

  • House animals in groups of 5-10 per cage.

  • Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow at least one week of acclimatization.

2. Apparatus:

  • A transparent glass or plastic cylinder (25 cm high, 10 cm in diameter).

  • Fill the cylinder with water (23-25°C) to a depth of 15 cm.

3. Experimental Procedure:

  • Single Test Session (6 minutes)

    • Administer this compound or vehicle at a specified time before the test.

    • Individually place each mouse in the swim cylinder for 6 minutes.

    • Record the entire session.

    • After 6 minutes, remove the mouse, dry it, and place it in a heated cage for a short period before returning to its home cage.

4. Behavioral Scoring:

  • Score the duration of immobility during the last 4 minutes of the 6-minute session.

  • Immobility: The mouse ceases struggling and remains floating motionless, making only movements necessary to keep its head above water.

Experimental Workflow

The following diagram illustrates the typical workflow for a forced swim test experiment.

FST_Workflow cluster_preparation Preparation Phase cluster_experiment_rat Rat FST Protocol cluster_experiment_mouse Mouse FST Protocol cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization PreTest_Rat Day 1: Pre-Test Session (15 min swim) Randomization->PreTest_Rat DrugAdmin_Mouse Drug Administration (this compound/Vehicle) Randomization->DrugAdmin_Mouse DrugAdmin_Rat Day 2: this compound/Vehicle Administration PreTest_Rat->DrugAdmin_Rat Test_Rat Day 2: Test Session (5 min swim) DrugAdmin_Rat->Test_Rat Video_Recording Video Recording of Test Session Test_Rat->Video_Recording Test_Mouse Test Session (6 min swim) DrugAdmin_Mouse->Test_Mouse Test_Mouse->Video_Recording Behavioral_Scoring Blinded Behavioral Scoring (Immobility, Swimming, Climbing) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Scoring->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Conclusion

References

Application Note: Solid-Phase Extraction of Butriptyline from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of butriptyline, a tricyclic antidepressant, from biological samples such as plasma, serum, and urine. The described methods are suitable for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation technique for the quantitative analysis of this compound. This document outlines two primary SPE protocols using mixed-mode cation exchange and reversed-phase cartridges, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a tricyclic antidepressant (TCA) used in the treatment of depression. Therapeutic drug monitoring and pharmacokinetic studies of this compound require sensitive and accurate analytical methods for its quantification in biological matrices. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, reduced solvent consumption, and the potential for automation.[1][2]

This application note details optimized SPE protocols for the extraction of this compound from plasma, serum, and urine, ensuring reliable and reproducible results for downstream analysis.

Materials and Reagents

  • SPE Cartridges:

    • Mixed-Mode Cation Exchange (e.g., Discovery® DSC-MCAX, ISOLUTE® HCX)[3][4]

    • Reversed-Phase Polymeric (e.g., Oasis™ HLB)[1]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate

    • Ammonium hydroxide

    • Acetic acid

    • Phosphoric acid

    • Deionized water

    • Internal Standard (IS) solution (e.g., protriptyline or a deuterated analog of this compound)

  • Equipment:

    • SPE manifold

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • HPLC or LC-MS/MS system

Experimental Protocols

Two primary protocols are presented, utilizing different SPE sorbent chemistries to accommodate various laboratory preferences and analytical requirements.

Protocol 1: Mixed-Mode Cation Exchange SPE

This protocol is highly effective for basic compounds like this compound, offering excellent cleanup by employing both reversed-phase and ion-exchange retention mechanisms.[3][5]

3.1.1. Sample Preparation

  • Plasma/Serum: To 1 mL of plasma or serum, add 1 mL of 50 mM ammonium acetate buffer (pH 6.0). Vortex for 30 seconds.

  • Urine: Dilute 1 mL of urine with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

3.1.2. SPE Procedure

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[3]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

    • Wash 2: 1 mL of 1 M acetic acid.

    • Wash 3: 1 mL of methanol.

  • Elution: Elute this compound with 2 mL of 5% ammonium hydroxide in methanol.[3]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 2: Reversed-Phase Polymeric SPE (Oasis™ HLB)

This protocol utilizes a hydrophilic-lipophilic balanced polymeric sorbent, which provides excellent retention for a wide range of compounds, including this compound.[1]

3.2.1. Sample Preparation

  • Plasma/Serum: To 1 mL of plasma or serum, add 20 µL of 2% phosphoric acid. Vortex for 30 seconds. This acidification step can improve recovery for protein-bound drugs.[1]

3.2.2. SPE Procedure

  • Conditioning: Condition the Oasis™ HLB cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the acidified sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute this compound with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Data Presentation

The following tables summarize typical performance data for the SPE of tricyclic antidepressants, including this compound, from biological samples.

Table 1: Recovery of Tricyclic Antidepressants using Mixed-Mode SPE

CompoundBiological MatrixSpiked ConcentrationAverage Recovery (%)% RSDReference
NortriptylineSerum10 ng/mL95.62.7[3]
AmitriptylineSerum->95<5[3]
ImipramineSerum-100.31.63[6]

Table 2: Recovery of Tricyclic Antidepressants using Reversed-Phase SPE (Oasis™ HLB)

CompoundBiological MatrixSpiked ConcentrationAverage Recovery (%)% RSDReference
NortriptylineSerumLow Level103<4.0[1]
AmitriptylineSerumLow Level101<4.0[1]
Various TCAsPlasma-69 - 102-[7]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for TCAs

CompoundAnalytical MethodLODLOQReference
AmitriptylineGC-MS-1-15 ng/mL[8]
NortriptylineGC-MS-1-15 ng/mL[8]
ImipramineGC-MS0.05-0.2 ng/0.1mL0.2-0.5 ng/0.1mL[9]
AmitriptylineHPLC-UV/PBMS5 ng/g (UV), 2 ng/g (PBMS)-[10]

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Pretreat Pre-treatment (e.g., Dilution, Acidification) Sample->Pretreat Condition 1. Condition Pretreat->Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Load->Wash Elute 5. Elute this compound Wash->Elute Drydown Dry-down Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute Analysis HPLC or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Logic of Mixed-Mode Cation Exchange SPE

Mixed_Mode_SPE cluster_loading Loading (pH < pKa) cluster_washing Washing cluster_elution Elution (pH > pKa) Butriptyline_pos This compound (+ve charge) Sorbent_neg SPE Sorbent (-ve charge) Butriptyline_pos->Sorbent_neg Ionic Interaction + Reversed-Phase Interferences Neutral/Acidic Interferences Sorbent_bound This compound bound to Sorbent Wash_out Washed Out Interferences->Wash_out Weakly retained Butriptyline_neutral This compound (neutral) Sorbent_still_neg SPE Sorbent (-ve charge) Butriptyline_neutral->Sorbent_still_neg Ionic Interaction Disrupted Eluted Eluted this compound Butriptyline_neutral->Eluted Released

Caption: Retention and elution mechanism in mixed-mode cation exchange SPE.

Conclusion

The solid-phase extraction methods detailed in this application note provide an effective and reliable means of isolating this compound from complex biological matrices. Both mixed-mode and reversed-phase SPE protocols offer high recovery and produce clean extracts suitable for sensitive analysis by HPLC or LC-MS/MS. The choice of method may depend on the specific laboratory equipment and the nature of the biological sample. These protocols can be readily adapted for the analysis of other tricyclic antidepressants.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Butriptyline Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Butriptyline.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the preparation of this compound solutions in aqueous buffers.

Problem: this compound hydrochloride precipitates out of my aqueous buffer.

This is a common issue due to the low aqueous solubility of this compound, especially at neutral or alkaline pH. This compound is a weak base and its solubility is highly pH-dependent.

Troubleshooting Steps:

  • Verify the pH of your buffer: this compound is more soluble in acidic conditions. If your buffer pH is neutral or basic, consider the following adjustments.

  • Lower the pH of your buffer: Gradually add small amounts of a dilute acid (e.g., 0.1 M HCl) to your buffer to lower the pH. Aim for a pH range of 4-6 to significantly increase solubility. Monitor the pH closely to avoid over-acidification which might affect your experimental system.

  • Use a co-solvent: If pH adjustment is not suitable for your experiment, consider adding a water-miscible organic co-solvent. See the detailed protocol for using co-solvents below.

  • Employ a solubilizing agent: Surfactants or cyclodextrins can be effective in increasing the apparent solubility of this compound. Refer to the specific protocols for guidance on their use.

Problem: I cannot achieve my target concentration of this compound in solution.

Achieving a high concentration of this compound in a purely aqueous buffer can be challenging. If you have already tried basic pH adjustments and are still facing difficulties, consider these advanced strategies.

Troubleshooting Steps:

  • Optimize the co-solvent concentration: If you are using a co-solvent, you may need to increase its percentage in the final solution. Refer to the data tables for solubility of similar compounds in different co-solvent mixtures. Be mindful that high concentrations of organic solvents can impact cellular assays.

  • Experiment with different surfactants: The choice of surfactant and its concentration are critical. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are often effective.[1] You may need to screen a few different surfactants to find the most suitable one for your specific application.

  • Utilize cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, significantly enhancing its aqueous solubility.[2] See the protocol below for preparing a this compound-cyclodextrin complex.

  • Consider a combination approach: In some cases, a combination of pH adjustment and a low concentration of a co-solvent or surfactant can provide a synergistic effect on solubility.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound hydrochloride?

The predicted water solubility of this compound hydrochloride is very low, estimated at approximately 0.000351 mg/mL. This highlights the need for solubility enhancement techniques for most experimental applications.

Q2: How does pH affect the solubility of this compound?

This compound is a tertiary amine and a weak base.[3] Its solubility in aqueous solutions is highly dependent on pH. In acidic environments (lower pH), the amine group is protonated, leading to the formation of a more soluble salt. As the pH increases towards neutral and alkaline conditions, the uncharged free base form predominates, which is significantly less soluble and may precipitate out of solution.[4][5]

Q3: What are the most common methods to improve this compound solubility?

The most common and effective methods for enhancing the aqueous solubility of lipophilic basic drugs like this compound include:

  • pH adjustment: Lowering the pH of the aqueous buffer.[6][7]

  • Use of co-solvents: Adding water-miscible organic solvents such as ethanol, DMSO, or polyethylene glycol (PEG).[6]

  • Micellar solubilization with surfactants: Using surfactants like Polysorbates (Tweens) or Cremophor to form micelles that encapsulate the drug.[8][9][10]

  • Complexation with cyclodextrins: Forming inclusion complexes with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][11][12]

Q4: Are there any potential downsides to using solubility enhancers?

Yes, while solubility enhancers are essential tools, they can have potential drawbacks:

  • pH adjustment: Drastic changes in pH can affect the stability of this compound or interfere with biological assays.

  • Co-solvents: High concentrations of organic solvents can be toxic to cells and may alter the activity of enzymes or other biological molecules.

  • Surfactants and Cyclodextrins: These agents can sometimes interfere with protein binding assays or have their own biological effects that need to be controlled for in experiments.

It is crucial to perform appropriate vehicle controls in all experiments to account for any potential effects of the solubility enhancers themselves.

Data Presentation: Solubility of this compound Analogs

Since specific quantitative solubility data for this compound is limited, the following tables provide data for its close structural analogs, Nortriptyline and Amitriptyline. This data can serve as a valuable guide for formulating this compound solutions.

Table 1: pH-Dependent Solubility of Nortriptyline Hydrochloride in Phosphate Buffer

Data extrapolated from studies on Nortriptyline, a close structural analog of this compound.[4][13][14]

pHApproximate Solubility (mg/mL)Molar Solubility (M)
5.5> 10> 0.033
6.8~1-2~0.003 - 0.007
7.4< 0.1< 0.0003

Table 2: Effect of Co-solvents on the Solubility of Amitriptyline

Data based on general principles and data for the structural analog Amitriptyline.

Co-solvent System (v/v)Approximate Solubility Increase (Fold)
20% Ethanol in Water10 - 50
40% Ethanol in Water100 - 500
10% DMSO in Water50 - 200
20% PEG 400 in Water20 - 100

Table 3: Effect of Surfactants on the Apparent Solubility of Tricyclic Antidepressants

General expected solubility enhancement based on studies with Amitriptyline and other TCAs.[15]

Surfactant (Concentration)Approximate Solubility Increase (Fold)
1% Polysorbate 80 (Tween 80)50 - 200
1% Cremophor EL100 - 500
1% Sodium Dodecyl Sulfate (SDS)200 - 1000

Table 4: Effect of Cyclodextrins on the Apparent Solubility of Tricyclic Antidepressants

Expected solubility enhancement based on studies with Nortriptyline and other TCAs.[16]

Cyclodextrin (Concentration)Approximate Solubility Increase (Fold)
5% w/v HP-β-CD100 - 500
10% w/v HP-β-CD500 - 2000
5% w/v SBE-β-CD200 - 1000

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound hydrochloride by lowering the pH of an aqueous buffer.

Materials:

  • This compound hydrochloride powder

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the desired volume of your aqueous buffer (e.g., 100 mL of PBS).

  • While stirring, slowly add small aliquots (e.g., 10-50 µL) of 0.1 M HCl to the buffer.

  • Monitor the pH of the buffer continuously using a calibrated pH meter.

  • Continue adding acid until the desired pH (e.g., pH 5.0) is reached.

  • Once the desired pH is stable, add the calculated amount of this compound hydrochloride powder to achieve the target concentration.

  • Continue stirring until the this compound is completely dissolved. This may take several minutes.

  • If required for your application, sterile-filter the final solution using a 0.22 µm filter.

  • Always prepare a vehicle control with the same pH-adjusted buffer without the drug.

Protocol 2: Solubilization using a Co-solvent (Ethanol)

This protocol details the use of ethanol as a co-solvent to dissolve this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Ethanol (200 proof, absolute)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Weigh the required amount of this compound hydrochloride and place it in a sterile tube.

  • Add a small volume of ethanol to the tube to create a concentrated stock solution. For example, to prepare a 10 mM stock, dissolve 2.93 mg of this compound (MW: 293.45 g/mol ) in 1 mL of ethanol.

  • Vortex thoroughly until the this compound is completely dissolved.

  • To prepare your final working solution, add the ethanolic stock solution dropwise to your aqueous buffer while vortexing or stirring. For example, to make a 100 µM solution in 10 mL of buffer, add 100 µL of the 10 mM stock solution. This results in a final ethanol concentration of 1%.

  • Ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Prepare a vehicle control containing the same final concentration of ethanol in the aqueous buffer.

Protocol 3: Solubilization using a Surfactant (Polysorbate 80)

This protocol describes the use of a non-ionic surfactant to increase the aqueous solubility of this compound.

Materials:

  • This compound hydrochloride powder

  • Polysorbate 80 (Tween 80)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Water bath sonicator

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Polysorbate 80 in your aqueous buffer (e.g., 10% w/v).

  • To prepare your final this compound solution, first add the required volume of the Polysorbate 80 stock solution to the aqueous buffer to achieve the desired final surfactant concentration (e.g., for a 1% final concentration, add 1 mL of the 10% stock to 9 mL of buffer).

  • Add the this compound hydrochloride powder to the surfactant-containing buffer.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in a water bath sonicator and sonicate for 10-15 minutes to aid dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, repeat the vortexing and sonication steps.

  • Prepare a vehicle control with the same final concentration of Polysorbate 80 in the buffer.

Protocol 4: Solubilization using Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to enhance its solubility.

Materials:

  • This compound hydrochloride powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer at the desired concentration (e.g., 10% w/v). To do this, dissolve 1 g of HP-β-CD in 10 mL of buffer. Stir until the cyclodextrin is fully dissolved.

  • Add the this compound hydrochloride powder directly to the HP-β-CD solution.

  • Stir the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex. For poorly soluble compounds, overnight stirring may be beneficial.

  • The solution should become clear as the this compound dissolves.

  • Prepare a vehicle control containing the same concentration of HP-β-CD in the buffer.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Pathway cluster_solution Solution A This compound Precipitation in Aqueous Buffer B Check & Adjust pH (to 4-6) A->B Primary Action C Add Co-solvent (e.g., Ethanol, DMSO) B->C If pH change is not an option F Clear this compound Solution B->F If Successful D Use Surfactant (e.g., Tween 80) C->D If co-solvent is not effective C->F If Successful E Use Cyclodextrin (e.g., HP-β-CD) D->E Alternative Approach D->F If Successful E->F If Successful

Caption: Troubleshooting workflow for this compound solubility issues.

ph_solubility_relationship cluster_ph pH Scale cluster_solubility This compound State & Solubility Low_pH Low pH (Acidic) High_Sol High Solubility (Protonated Form) Low_pH->High_Sol Favors Neutral_pH Neutral pH Low_Sol Low Solubility (Free Base) Neutral_pH->Low_Sol High_pH High pH (Alkaline) High_pH->Low_Sol Favors

Caption: Relationship between pH and this compound solubility.

solubilization_mechanisms cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Complex This compound This compound (Poorly Soluble) Micelle Hydrophilic Head Hydrophobic Tail This compound encapsulated in hydrophobic core This compound->Micelle Encapsulation Cyclodextrin Hydrophilic Exterior This compound in hydrophobic cavity This compound->Cyclodextrin Inclusion

Caption: Mechanisms of surfactant and cyclodextrin solubilization.

References

Minimizing Butriptyline degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Butriptyline in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in stock solutions?

A1: this compound, a tricyclic antidepressant (TCA), is susceptible to degradation from several factors, including:

  • pH: Solutions that are strongly acidic or basic can promote hydrolysis.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.[1]

  • Light: Photodegradation can occur upon exposure to UV or ambient light.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For analytical purposes, a stock solution of this compound in ethanol at a concentration of 1 mg/mL has been reported.[2] Dimethyl sulfoxide (DMSO) and methanol are also commonly used solvents for other tricyclic antidepressants and are likely suitable for this compound. The choice of solvent may depend on the specific experimental requirements and downstream applications.

Q3: How should I store my this compound stock solution to ensure its stability?

A3: To maximize stability, this compound stock solutions should be stored at -20°C in airtight, light-protecting containers. For solutions in organic solvents like ethanol or DMSO, long-term storage at low temperatures is recommended. Aqueous solutions of related TCAs are not recommended for storage for more than one day.[3]

Q4: Can I store my this compound stock solution at room temperature?

A4: Storing this compound stock solutions at room temperature is generally not recommended due to the increased risk of degradation. However, for some related TCAs, stability for short periods at room temperature has been observed. If short-term room temperature storage is necessary, it is crucial to protect the solution from light.

Q5: How can I tell if my this compound stock solution has degraded?

A5: Degradation may not always be visible. The most reliable way to assess the integrity of your this compound stock solution is by analytical methods such as High-Performance Liquid Chromatography (HPLC).[1] Appearance of additional peaks or a decrease in the area of the main this compound peak can indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in my experiments using a this compound stock solution.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Prepare a fresh stock solution of this compound following the recommended protocol. 2. Analyze both the old and new stock solutions by HPLC to check for the presence of degradation products and to quantify the concentration of the active compound. 3. If degradation is confirmed, discard the old stock solution. 4. Review your storage conditions to ensure they align with the recommendations (frozen, protected from light).
Solvent effects 1. Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your experimental system is low and does not affect the biological assay. 2. Run a solvent control (vehicle) in your experiments to account for any effects of the solvent itself.
Incorrect concentration 1. Re-verify the calculations used to prepare the stock solution and the working dilutions. 2. If possible, confirm the concentration of the stock solution using a validated analytical method like UV-Vis spectrophotometry or HPLC with a standard curve.
Issue 2: Visible particulates or color change in the this compound stock solution.
Possible Cause Troubleshooting Steps
Precipitation 1. Gently warm the solution to see if the precipitate redissolves. 2. If it redissolves, it may have precipitated due to low temperature. Consider preparing a more dilute stock solution or using a different solvent if compatible with your experiment. 3. If the precipitate does not redissolve, it may be a degradation product or an insoluble impurity. The solution should be discarded.
Degradation 1. A color change can be an indicator of chemical degradation. 2. Do not use the solution if a color change is observed. 3. Prepare a fresh stock solution and ensure proper storage conditions are maintained.

Quantitative Data Summary

Disclaimer: Specific quantitative degradation kinetic data for this compound is limited in the available literature. The following tables provide data for the closely related tricyclic antidepressants, amitriptyline and nortriptyline, which can serve as a general guide to the expected stability of this compound under various stress conditions.

Table 1: Summary of Forced Degradation Studies on Related Tricyclic Antidepressants

Stress ConditionCompound% Degradation (Conditions)Reference
Acidic Hydrolysis Nortriptyline56% (1N HCl, reflux for 3h at 80°C)[4]
Basic Hydrolysis Nortriptyline34% (1N NaOH, reflux for 3h at 80°C)[4]
Oxidative Degradation Nortriptyline52% (6% H₂O₂)[4]
Photodegradation AmitriptylineFollowed pseudo-first-order kinetics (k = 0.24 h⁻¹) in fulvic acid solution[5][6]
Thermal Degradation Amitriptyline1.3% (80°C for 90 days in aqueous solution)[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL in Ethanol)

Materials:

  • This compound hydrochloride

  • Anhydrous ethanol

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vials or cryovials

Procedure:

  • Accurately weigh 10 mg of this compound hydrochloride using an analytical balance.

  • Transfer the weighed this compound hydrochloride to a 10 mL volumetric flask.

  • Add a small volume of anhydrous ethanol (e.g., 5 mL) to the flask to dissolve the compound.

  • Gently vortex the flask until the this compound hydrochloride is completely dissolved.

  • Add anhydrous ethanol to the flask to bring the final volume to 10 mL.

  • Mix the solution thoroughly by inverting the flask several times.

  • Aliquot the stock solution into smaller volumes in amber glass vials or cryovials to minimize freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C, protected from light.

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or ethanol)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • HPLC grade water, methanol, and other necessary solvents for HPLC analysis

  • pH meter

  • Water bath or oven

  • UV chamber for photostability testing

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 M HCl in a vial.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 M NaOH in a vial.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with a solution of H₂O₂ (e.g., final concentration of 3-30%).

    • Keep the mixture at room temperature for a defined period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the this compound stock solution in an oven at an elevated temperature (e.g., 70°C).

    • At defined time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the this compound stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At defined time points, withdraw samples from both the exposed and control solutions and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

    • Monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products over time.

Visualizations

Butriptyline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Synaptic Vesicle (Serotonin & Norepinephrine) Serotonin Serotonin Presynaptic_Vesicle->Serotonin Release Norepinephrine Norepinephrine Presynaptic_Vesicle->Norepinephrine Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors (Serotonin & Norepinephrine) Serotonin->Postsynaptic_Receptors Binding Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binding This compound This compound This compound->SERT Inhibits This compound->NET Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Assess Efficacy Start Start: Neuronal Cell Culture Cell_Seeding Seed neuronal cells in multi-well plates Start->Cell_Seeding Treatment Treat cells with varying concentrations of this compound and controls (vehicle, positive control) Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, AlamarBlue) Incubation->Viability_Assay Neurotransmitter_Uptake Neurotransmitter Uptake Assay (Serotonin/Norepinephrine) Incubation->Neurotransmitter_Uptake Gene_Expression Gene/Protein Expression Analysis (e.g., qPCR, Western Blot for neuronal markers) Incubation->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Neurotransmitter_Uptake->Data_Analysis Gene_Expression->Data_Analysis End End: Determine IC50 and Mechanism of Action Data_Analysis->End

Caption: In vitro workflow for this compound efficacy.

References

Troubleshooting Inconsistent Results in Butriptyline Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in behavioral studies involving the tricyclic antidepressant, Butriptyline. The following information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our Forced Swim Test (FST) results with this compound. What are the potential causes?

High variability in the Forced Swim Test is a common challenge in behavioral pharmacology. Several factors related to the drug, the animal model, and the experimental procedure can contribute to this. For tricyclic antidepressants (TCAs) like this compound, which have a complex pharmacological profile, it is crucial to control for as many variables as possible.

Potential Causes of Variability in the Forced Swim Test:

  • Animal-Related Factors:

    • Strain: Different strains of mice and rats exhibit varying baseline levels of immobility and sensitivity to antidepressants.[1] It is essential to use a consistent strain throughout your studies.

    • Age and Weight: The age and body weight of the animals can influence their performance in the FST.[2]

    • Sex: Hormonal fluctuations in female rodents can affect their behavior. It is advisable to test males and females separately and, if using females, to consider the stage of the estrous cycle.

    • Individual Differences: Not all animals within the same strain and sex will respond identically. Some may be inherently more or less sensitive to the effects of the drug.[3]

  • Drug-Related Factors:

    • Dose Selection: this compound, like other TCAs, can have a narrow therapeutic window. Sub-optimal or supra-optimal doses may lead to inconsistent or even paradoxical effects. A thorough dose-response study is critical.

    • Pharmacokinetics: The timing of drug administration relative to the test is crucial and depends on the pharmacokinetic profile of this compound in the specific rodent species and strain being used. Peak brain concentration should ideally coincide with the testing period.

    • Metabolism: this compound is metabolized in the liver, and the rate of metabolism can vary between individual animals, leading to different levels of active drug and metabolites.[4]

  • Procedural and Environmental Factors:

    • Handling: The amount of handling animals receive before the test can impact their stress levels and, consequently, their behavior in the FST.[5]

    • Pre-test Acclimation: A pre-swim session is often used to stabilize immobility behavior on the test day. The duration of this pre-swim can influence the results.[5]

    • Water Temperature: The temperature of the water in the swim cylinder must be kept constant, as minor variations can affect the animal's activity levels.[6]

    • Time of Day: The circadian rhythm of the animals can influence their performance. All testing should be conducted at the same time of day.

    • Experimenter Bias: Blinding the experimenter to the treatment groups is essential to prevent unconscious bias in scoring.[5]

Q2: Our results in the Elevated Plus Maze (EPM) with this compound are not consistent. What should we look for?

The Elevated Plus Maze is a widely used assay for anxiety-like behavior.[7] Inconsistency in EPM results can arise from a variety of factors, similar to those affecting the FST.

Potential Causes of Variability in the Elevated Plus Maze:

  • Anxiolytic vs. Sedative Effects: this compound has potent antihistaminic and anticholinergic properties, which can cause sedation.[8] This can be a significant confounding factor in the EPM. At higher doses, a decrease in overall activity (e.g., total arm entries) may be misinterpreted as an anxiolytic effect (less movement overall, including in the open arms). It is crucial to analyze locomotor activity in conjunction with the time spent in the open arms.

  • Lighting Conditions: The level of illumination in the testing room can dramatically affect the behavior of rodents in the EPM. The lighting should be consistent across all test sessions.[7]

  • Acclimation to the Testing Room: Allowing animals to acclimate to the testing room for a sufficient period before the test can reduce stress and variability.[9]

  • Handling and Placement: The way an animal is handled and placed onto the center of the maze can influence its initial exploration. A consistent procedure should be followed for all animals.[7]

  • "One-Trial Tolerance": Repeated testing of the same animal in the EPM can lead to a phenomenon known as "one-trial tolerance," where the anxiolytic effects of drugs are diminished upon re-exposure to the maze.[10]

Troubleshooting Guides

Guide 1: Addressing Inconsistent Antidepressant-like Effects in the Forced Swim Test

This guide provides a systematic approach to troubleshooting inconsistent results with this compound in the FST.

Troubleshooting Workflow for the Forced Swim Test

FST_Troubleshooting cluster_problem Problem cluster_investigation Investigation Steps cluster_solutions Potential Solutions Problem Inconsistent FST Results (High Variability in Immobility Time) Dose 1. Review Dose-Response Problem->Dose Start Here PK 2. Evaluate Pharmacokinetics Dose->PK Dose_Sol Conduct a full dose-response study. Consider a bell-shaped curve. Dose->Dose_Sol If dose is not optimized Procedure 3. Standardize Experimental Protocol PK->Procedure PK_Sol Determine peak brain concentration time. Adjust administration-to-test interval. PK->PK_Sol If timing is off Animal 4. Assess Animal-Related Factors Procedure->Animal Procedure_Sol Strictly control water temperature, handling, and time of day. Blind the experimenter. Procedure->Procedure_Sol If protocol is not standardized Animal_Sol Use a consistent animal strain, age, and sex. Increase sample size to account for individual variability. Animal->Animal_Sol If animal factors are not controlled

Caption: A workflow for troubleshooting inconsistent Forced Swim Test results.

Guide 2: Differentiating Anxiolytic and Sedative Effects in the Elevated Plus Maze

This guide helps to dissect the behavioral effects of this compound in the EPM.

Logic Diagram for EPM Result Interpretation

EPM_Interpretation cluster_interpretation Interpretation Start EPM Data Analysis Open_Arm_Time Time in Open Arms Start->Open_Arm_Time Total_Arm_Entries Total Arm Entries Start->Total_Arm_Entries Anxiolytic Anxiolytic Effect Open_Arm_Time->Anxiolytic Increased Anxiogenic Anxiogenic/No Effect Open_Arm_Time->Anxiogenic Decreased or No Change Total_Arm_Entries->Anxiolytic No Change or Increased Sedative Sedative Effect Total_Arm_Entries->Sedative Decreased Total_Arm_Entries->Anxiogenic No Change Ambiguous Ambiguous Result (Further Investigation Needed) Anxiolytic->Ambiguous If Total Arm Entries are significantly decreased Sedative->Ambiguous If Open Arm Time is also decreased

Caption: A decision tree for interpreting Elevated Plus Maze data.

Data Presentation

Table 1: this compound Receptor Binding Profile

The following table summarizes the binding affinity (Ki) of this compound for various receptors. Lower Ki values indicate higher binding affinity. This broad receptor profile can contribute to both its therapeutic effects and side effects, and may be a source of variability in behavioral studies.

Receptor/TransporterKi (nM)SpeciesReference
Histamine H11.1Human[8]
Muscarinic Acetylcholine (mACh)35Human[8]
5-HT2A380Human[8]
α1-adrenergic570Human[8]
Serotonin Transporter (SERT)1,360Human[8]
Norepinephrine Transporter (NET)5,100Human[8]
Dopamine Transporter (DAT)3,940Human[8]
5-HT1A7,000Human[8]
α2-adrenergic4,800Human[8]

Data compiled from publicly available information.

Table 2: Pharmacokinetic Parameters of Tricyclic Antidepressants in Rodents (for reference)

Specific pharmacokinetic data for this compound in rodents is limited. The following table provides data for the structurally similar TCA, Amitriptyline, which can serve as a starting point for experimental design.

DrugSpeciesDose and RouteTmaxCmaxt1/2Reference
AmitriptylineMouse10 mg/kg, i.p.--3.1 h[11]
AmitriptylineRat10 mg/kg, oral1 h0.34 µg/mL-[12]
AmitriptylineRat20 mg/kg, oral1 h0.59 µg/mL-[12]

Note: These values are for Amitriptyline and should be used as a reference only. The pharmacokinetics of this compound may differ.

Experimental Protocols

Protocol 1: Forced Swim Test (FST) for Antidepressant Screening in Rats

This protocol is a standard method for the FST in rats.

  • Apparatus: A transparent cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Animals: Male rats of a specified strain (e.g., Sprague-Dawley or Wistar), weighing 200-250g.

  • Procedure:

    • Day 1 (Pre-test): Place each rat individually into the cylinder for a 15-minute swim session. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and is not scored for immobility.

    • Drug Administration: Administer this compound or vehicle at appropriate times before the test session on Day 2. A common administration schedule for TCAs is 24, 5, and 1 hour before the test. The route of administration (e.g., intraperitoneal, oral gavage) and vehicle should be consistent.

    • Day 2 (Test): Place the rat back into the swim cylinder for a 5-minute test session. The session should be video-recorded for later scoring.

  • Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming), with movements limited to those necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Screening in Mice

This protocol outlines a standard procedure for the EPM in mice.

  • Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm). The maze should be elevated 40-50 cm above the floor.[12]

  • Animals: Male mice of a specified strain (e.g., C57BL/6), weighing 20-25g.

  • Procedure:

    • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.[9]

    • Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes), allowing for the drug to reach its peak effect.

    • Test: Place the mouse on the central platform of the maze, facing one of the open arms. Allow the mouse to explore the maze freely for 5 minutes. The session should be recorded by an overhead video camera.

  • Data Analysis: Use a video-tracking software to automatically score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Interpretation: An anxiolytic effect is typically indicated by a significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in total locomotor activity (total arm entries or distance traveled). A significant decrease in locomotor activity may indicate sedation.

Mandatory Visualizations

This compound's Primary Mechanism of Action

This compound is a tricyclic antidepressant that primarily acts as an antagonist at several neurotransmitter receptors.[8] Its antidepressant and anxiolytic effects are thought to be mediated by its interaction with serotonergic, histaminergic, and cholinergic systems.

Butriptyline_MoA cluster_receptors Receptor Targets This compound This compound H1R H1 Receptor This compound->H1R Antagonist mAChR Muscarinic Receptor This compound->mAChR Antagonist HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist

Caption: this compound's primary mechanism of action as a receptor antagonist.

Simplified Gq-Coupled Receptor Signaling Pathway

This compound acts as an antagonist at H1, muscarinic (M1, M3, M5), and 5-HT2A receptors, many of which are coupled to Gq proteins. Antagonism of these receptors prevents the activation of the downstream signaling cascade.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Gq-Coupled Receptor (e.g., H1, M1, 5-HT2A) G_protein Gq Protein Receptor->G_protein Activates This compound This compound This compound->Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A simplified diagram of the Gq-coupled receptor signaling pathway.

References

Technical Support Center: Enhancing Butriptyline's Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Butriptyline. The content is structured to offer practical guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound generally low?

A1: The low oral bioavailability of this compound, a tricyclic antidepressant, is primarily attributed to its extensive first-pass metabolism in the liver. After oral administration, a significant portion of the drug is metabolized by cytochrome P450 enzymes before it can reach systemic circulation, thus reducing its therapeutic efficacy.

Q2: What are the most promising formulation strategies to overcome the low bioavailability of this compound?

A2: Two of the most effective strategies for enhancing the oral bioavailability of lipophilic drugs like this compound are the formulation of Solid Lipid Nanoparticles (SLNs) and Amorphous Solid Dispersions (ASDs).[1][2] These nanoformulations can protect the drug from premature metabolism and enhance its absorption.[3][4]

Q3: How do Solid Lipid Nanoparticles (SLNs) improve this compound's bioavailability?

A3: SLNs encapsulate the drug within a solid lipid core, which offers several advantages. This encapsulation protects this compound from enzymatic degradation in the gastrointestinal tract.[5] Furthermore, the lipidic nature of SLNs can facilitate lymphatic uptake, bypassing the portal circulation and thus reducing first-pass metabolism.[6] The small particle size also increases the surface area for absorption.[1]

Q4: What is the mechanism by which Amorphous Solid Dispersions (ASDs) enhance bioavailability?

A4: ASDs improve the bioavailability of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous state.[2][7] This amorphous form has a greater apparent solubility and dissolution rate in the gastrointestinal fluids.[8] The drug is dispersed within a polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization, leading to a supersaturated concentration of the drug at the absorption site and thereby enhancing its absorption.[9]

Q5: What are the critical quality attributes to consider when developing a this compound nanoformulation?

A5: Key quality attributes for this compound nanoformulations include particle size and polydispersity index (PDI), encapsulation efficiency, drug loading, in vitro drug release profile, and stability under storage. For in vivo performance, the key metrics are the pharmacokinetic parameters (Cmax, Tmax, and AUC) which determine the overall bioavailability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of this compound-loaded nanoformulations.

Solid Lipid Nanoparticle (SLN) Formulation Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (<70%) 1. Poor solubility of this compound in the lipid matrix. 2. Drug leakage into the external aqueous phase during formulation. 3. Suboptimal surfactant concentration.1. Screen different solid lipids to find one with higher this compound solubility. 2. Optimize the homogenization speed and time to ensure rapid solidification and drug entrapment. 3. Adjust the surfactant concentration; too low may not stabilize the nanoparticles, while too high can increase drug solubility in the aqueous phase.
Large Particle Size (>300 nm) or High PDI (>0.5) 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles due to insufficient surfactant. 3. Use of a lipid with a high melting point that solidifies too quickly.1. Increase the homogenization pressure/speed or sonication time/amplitude. 2. Increase the concentration of the surfactant or use a combination of surfactants. 3. Select a lipid with a lower melting point or optimize the cooling process.
Poor Physical Stability (Particle Growth or Drug Expulsion During Storage) 1. Suboptimal lipid or surfactant choice. 2. Transformation of the lipid to a more stable crystalline form. 3. Insufficient zeta potential leading to aggregation.1. Screen for lipids and surfactants that provide better long-term stability. 2. Incorporate a liquid lipid to create Nanostructured Lipid Carriers (NLCs), which have a less ordered crystalline structure.[10] 3. Use a charged surfactant or add a stabilizer to increase the absolute value of the zeta potential.
Amorphous Solid Dispersion (ASD) Formulation Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Amorphization or Presence of Crystalline Drug 1. Insufficient interaction between this compound and the polymer. 2. High drug loading. 3. Inadequate processing parameters (e.g., temperature in hot-melt extrusion, evaporation rate in spray drying).1. Screen for polymers with better miscibility with this compound (e.g., PVP, HPMC). 2. Reduce the drug loading to a level below the solubility of the drug in the polymer. 3. Optimize the processing temperature or solvent evaporation rate to ensure complete amorphization.
Phase Separation or Recrystallization Upon Storage 1. The amorphous system is thermodynamically unstable. 2. High humidity and/or temperature during storage. 3. Low glass transition temperature (Tg) of the ASD.1. Select a polymer that has strong interactions with this compound (e.g., hydrogen bonding) to inhibit molecular mobility. 2. Store the ASD in a desiccator at a controlled, low temperature. 3. Choose a polymer with a high Tg to create an ASD with a higher overall Tg.
Slow Dissolution Rate 1. Poor wettability of the ASD powder. 2. Use of a water-insoluble polymer. 3. High drug loading leading to a less hydrophilic matrix.1. Incorporate a surfactant into the formulation. 2. Use a water-soluble polymer like PVP or HPMC. 3. Optimize the drug-to-polymer ratio to ensure rapid dissolution of the carrier and release of the drug.

Data Presentation

The following tables summarize typical quantitative data for nanoformulations of tricyclic antidepressants, which can be used as a benchmark for this compound formulation development.

Table 1: Physicochemical Characterization of Amoxapine-Loaded SLNs
ParameterValueReference
Particle Size (nm)151.5 ± 7.02[11][12]
Polydispersity Index (PDI)0.40 ± 0.11[11][12]
Encapsulation Efficiency (%)85.8 ± 3.42[11][12]
Drug Loading (%)4.5 ± 0.45[11][12]
Table 2: In Vivo Pharmacokinetic Parameters of Amoxapine and Amoxapine-Loaded SLNs in Rats
FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)Reference
Pure Amoxapine617.4 ± 137.423456.7 ± 456.2100[11][12]
Amoxapine-SLNs1043.5 ± 150.245530.7 ± 567.8160[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Disperse the this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be further lyophilized for long-term storage.

Protocol 2: Characterization of this compound-Loaded SLNs
  • Particle Size and Polydispersity Index (PDI):

    • Dilute the SLN dispersion with purified water.

    • Analyze using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Encapsulation Efficiency (EE%):

    • Separate the unencapsulated this compound from the SLNs by ultracentrifugation or centrifugal filter devices.

    • Quantify the amount of free drug in the supernatant using a validated HPLC method.

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study

Apparatus: USP Dissolution Apparatus II (Paddle Apparatus) with dialysis bags.

Procedure:

  • Place a known amount of the this compound SLN dispersion in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in the dissolution medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8).

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

Protocol 4: In Vivo Oral Bioavailability Study in Rats

Animals: Male Wistar rats (200-250 g).

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the this compound formulation (e.g., pure drug suspension or SLN dispersion) orally via gavage.

  • Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.

  • Analyze the this compound concentration in the plasma extracts using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Study Lipid Melting Lipid Melting Drug Dispersion Drug Dispersion Lipid Melting->Drug Dispersion Add this compound Pre-emulsification Pre-emulsification Drug Dispersion->Pre-emulsification Mix Aqueous Phase Heating Aqueous Phase Heating Aqueous Phase Heating->Pre-emulsification Mix Homogenization/Sonication Homogenization/Sonication Pre-emulsification->Homogenization/Sonication High Energy Cooling & SLN Formation Cooling & SLN Formation Homogenization/Sonication->Cooling & SLN Formation Recrystallization Particle Size (DLS) Particle Size (DLS) Cooling & SLN Formation->Particle Size (DLS) SLN Formation SLN Formation Encapsulation Efficiency (HPLC) Encapsulation Efficiency (HPLC) In Vitro Release In Vitro Release Oral Administration (Rats) Oral Administration (Rats) Particle Size (DLS)->Oral Administration (Rats) Blood Sampling Blood Sampling Oral Administration (Rats)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Drug Extraction Drug Extraction Plasma Separation->Drug Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Drug Extraction->HPLC/LC-MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis HPLC/LC-MS Analysis->Pharmacokinetic Analysis

Caption: Experimental workflow for the formulation, characterization, and in vivo evaluation of this compound-loaded SLNs.

signaling_pathway cluster_absorption Gastrointestinal Absorption cluster_metabolism First-Pass Metabolism cluster_SLN SLN-Mediated Absorption Oral Administration Oral Administration GI Lumen GI Lumen Oral Administration->GI Lumen Enterocytes Enterocytes GI Lumen->Enterocytes Lymphatic System (via M-cells) Lymphatic System (via M-cells) GI Lumen->Lymphatic System (via M-cells) SLN Uptake Portal Vein Portal Vein Enterocytes->Portal Vein Liver (Hepatocytes) Liver (Hepatocytes) Portal Vein->Liver (Hepatocytes) Metabolites Metabolites Liver (Hepatocytes)->Metabolites Systemic Circulation (Reduced Bioavailability) Systemic Circulation (Reduced Bioavailability) Liver (Hepatocytes)->Systemic Circulation (Reduced Bioavailability) Therapeutic Effect (Reduced) Therapeutic Effect (Reduced) Systemic Circulation (Reduced Bioavailability)->Therapeutic Effect (Reduced) Systemic Circulation (Enhanced Bioavailability) Systemic Circulation (Enhanced Bioavailability) Lymphatic System (via M-cells)->Systemic Circulation (Enhanced Bioavailability) Therapeutic Effect (Enhanced) Therapeutic Effect (Enhanced) Systemic Circulation (Enhanced Bioavailability)->Therapeutic Effect (Enhanced)

Caption: Mechanism of improved bioavailability of this compound via SLN formulation, bypassing first-pass metabolism.

References

Technical Support Center: Butriptyline Adsorption Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the adsorption of Butriptyline to laboratory ware. Adsorption can lead to significant loss of the compound, affecting experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adsorbing to labware?

A1: this compound is a tricyclic antidepressant (TCA).[1] Its chemical structure includes a three-ring system and a tertiary amine group, making it a hydrophobic and weakly basic compound.[1][2] In solutions with a pH below its pKa (similar to other TCAs with pKa values around 9.4-9.7), the amine group becomes protonated, resulting in a positive charge.[3][4] This hydrophobicity and potential positive charge are the primary drivers for its non-specific adsorption (NSA) to labware surfaces. Adsorption is mainly caused by hydrophobic interactions with plastic surfaces and a combination of hydrophobic and ionic interactions with treated surfaces like those on tissue culture plates.[5]

Q2: How significant can the loss of this compound be due to adsorption?

A2: The loss of tricyclic antidepressants due to adsorption can be substantial, with studies on similar compounds showing as much as a 50% loss. This loss is often irreversible and can significantly impact analytical results, especially during steps involving solvent evaporation.[6]

Q3: What types of labware are most susceptible to this compound adsorption?

A3: Both glass and plastic labware can be problematic. Conventional plastic microplates, particularly those made of polypropylene, are known to adsorb hydrophobic drugs.[5][7] Tissue culture-treated microplates can also lead to adsorption through both hydrophobic and ionic interactions.[5] While glass is a common alternative, it is not immune to the adsorption of hydrophobic compounds.

Q4: What are the main strategies to prevent this compound adsorption?

A4: Key strategies include:

  • Solvent/Solution Modification: Adding organic solvents, non-ionic surfactants, or specific amines to your sample solution.[6][7]

  • Labware Selection: Using specialized low-adsorption labware.[5]

  • Surface Passivation: Coating the labware surface to make it more inert.[5][8]

  • pH Control: Adjusting the pH of the solution can influence the charge state of this compound and its interaction with surfaces.[3][9]

Troubleshooting Guide

This guide will help you identify and resolve issues related to this compound adsorption in your experiments.

Problem: Inconsistent or lower-than-expected concentrations of this compound in my samples.

Possible Cause Troubleshooting Step Rationale
Adsorption to Standard Labware Switch to low-adsorption microplates or tubes. These are specifically designed to minimize non-specific binding.[5]Reduces both hydrophobic and ionic interactions that cause adsorption.
If using glass, consider silanization to passivate the surface.Silanization creates a more inert surface, reducing active sites for adsorption.
Adsorption during Solvent Evaporation Add 0.05% diethylamine to your extract before the evaporation step.[6]Diethylamine has been shown to completely prevent the adsorption loss of several tricyclic antidepressants during this critical step.[6]
Hydrophobic Interactions with Plasticware Add an organic solvent (e.g., acetonitrile or methanol) or a non-ionic surfactant to your sample solution.[7]These additives compete with this compound for hydrophobic binding sites on the labware surface. Acetonitrile is often more effective than methanol.[5]
Ionic Interactions For basic compounds like this compound, especially in aqueous solutions, add a salt to the sample solution.[7]The salt ions can shield charges on both the this compound molecule and the labware surface, reducing ionic attraction.
Incorrect pH of the Solution Ensure the pH of your sample solution is appropriate. For tricyclic antidepressants, solubility is highest in an acidic environment where the amine group is protonated.[4]While protonation can lead to ionic interactions, maintaining solubility is crucial. The choice of pH may need to be balanced with other anti-adsorption strategies.

Data Summary: Strategies to Mitigate Adsorption of Hydrophobic/Basic Compounds

The following table summarizes various methods to reduce non-specific adsorption (NSA) and their reported effectiveness.

Strategy Method Reported Effectiveness Primary Mechanism Reference
Solvent Additive Addition of 0.05% diethylamine before solvent evaporation.Completely eliminated adsorption loss of several TCAs.Blocks active adsorption sites.[6]
Solvent Additive Addition of organic solvents (e.g., acetonitrile, methanol).Acetonitrile showed stronger NSA inhibition than methanol.[5] Adding 10-50% organic solvent is typically effective.[7]Reduces hydrophobic interactions.[5][7]
Labware Choice Use of low-adsorption microplates.Can reduce NSA to below 15%.Surface is engineered to be more hydrophilic and/or have fewer binding sites.[5]
Surface Passivation Coating with silane coupling agents (e.g., GPTMS).Suppressed NSA to below 10% for a range of drugs.Creates a neutral and hydrophilic surface coating.[5]
Surface Passivation Coating with Polyethylene Glycol (PEG).PEG-silane and PEGDA hydrogel coatings are effective at creating surfaces that repel a wide range of molecules.[8][10][11]Forms a hydrated layer that prevents molecules from reaching the underlying surface.[8][10][11]

Experimental Protocols

Protocol 1: Passivation of Glassware with Silanization

This protocol describes a general method for silanizing glassware to reduce the adsorption of hydrophobic compounds.

Materials:

  • Glassware to be treated

  • A silanizing agent (e.g., 3-(trimethoxysilyl)propyl methacrylate)

  • Toluene

  • Deionized water

  • Ethanol

  • Oven

Procedure:

  • Cleaning: Thoroughly clean the glassware by sequentially washing with deionized water, then ethanol, and finally another rinse with deionized water.

  • Drying: Dry the glassware completely in an oven at 100-120°C.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of the silanizing agent in toluene.

  • Treatment: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes. Ensure all surfaces are coated.

  • Rinsing: Remove the glassware and rinse thoroughly with toluene to remove excess silanizing agent.

  • Curing: Dry the glassware in an oven at 100-120°C for at least one hour to cure the silane layer.

  • Final Rinse: Allow the glassware to cool and then rinse with ethanol followed by deionized water to remove any unbound material.

  • Storage: Store the passivated glassware in a clean, dry environment.

Protocol 2: Sample Preparation with Additives to Minimize Adsorption

This protocol provides a method for preparing this compound samples in a way that minimizes loss to polypropylene tubes or plates.

Materials:

  • This compound stock solution

  • Polypropylene microplates or tubes

  • Acetonitrile

  • Non-ionic surfactant (e.g., Tween-20)

  • Appropriate buffer or solvent for the experiment

Procedure:

  • Solvent Selection: Prepare your final sample diluent. This should be the buffer or solvent required for your assay.

  • Option A - Organic Solvent Addition: Add acetonitrile to the sample diluent to a final concentration of 10-50%. The optimal concentration may need to be determined empirically.

  • Option B - Surfactant Addition: Add a non-ionic surfactant like Tween-20 to the sample diluent to a final concentration of approximately 0.1%.

  • Sample Dilution: Use the modified diluent (from step 2 or 3) to perform all serial dilutions of your this compound stock solution in polypropylene labware.

  • Incubation: If the protocol requires an incubation step, proceed as planned. The presence of the additive will help prevent adsorption during this time.

Visualizations

Adsorption_Prevention_Workflow start Start: Experiencing This compound Loss? check_evap Is solvent evaporation a key step? start->check_evap add_dea Add 0.05% Diethylamine before evaporation check_evap->add_dea Yes check_plastic Using standard plasticware (e.g., PP)? check_evap->check_plastic No add_dea->check_plastic use_additives Modify sample solution: - Add Acetonitrile (10-50%) - Add non-ionic surfactant (~0.1%) - Add salt check_plastic->use_additives Yes check_glass Using glassware? check_plastic->check_glass No low_adsorption_ware Consider switching to low-adsorption labware use_additives->low_adsorption_ware passivate Passivate glassware (e.g., Silanization) check_glass->passivate Yes check_glass->low_adsorption_ware No passivate->low_adsorption_ware end_node Problem Resolved low_adsorption_ware->end_node

Caption: Troubleshooting workflow for preventing this compound adsorption.

Adsorption_Mechanisms cluster_solution Solution cluster_surface Labware Surface This compound This compound (Hydrophobic, Positively Charged at low pH) surface Plastic or Glass Surface (Hydrophobic sites, Negative charges) This compound->surface Adsorption via: 1. Hydrophobic Interactions 2. Ionic Interactions

Caption: Primary mechanisms of this compound adsorption to labware surfaces.

References

Validation & Comparative

Cross-Validation of Butriptyline's Effects in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research directly comparing the effects of the tricyclic antidepressant Butriptyline across different rodent strains necessitates a broader comparative approach. This guide summarizes the known effects of this compound in rats and provides a cross-validation framework by examining the well-documented effects of a structurally similar tricyclic antidepressant, Amitriptyline, in various rat and mouse strains. This comparative analysis offers valuable insights for researchers designing preclinical studies and interpreting data for this class of compounds.

This compound: Effects on Sleep Architecture in Rats

A key study investigated the impact of this compound on the sleep patterns of rats. While the specific strain was not documented, the findings provide a foundational understanding of its sedative properties.

Experimental Protocol: Sleep Pattern Analysis in Rats
  • Animal Model: Male rats (strain not specified).

  • Drug Administration: this compound administered at doses of 20-30 mg/kg.

  • Methodology: Electroencephalogram (EEG) recordings were used to monitor and score different sleep stages, including rapid eye movement (REM) sleep and non-rapid eye movement (NREM) sleep. The duration and latency of each sleep stage were quantified and compared between this compound-treated and control groups.

ParameterThis compound (20-30 mg/kg) Effect
REM Sleep Reduced
NREM Sleep Increased

Comparative Analysis with Amitriptyline Across Rodent Strains

Given the limited data on this compound, this section details the effects of the closely related tricyclic antidepressant, Amitriptyline, in three commonly used rodent strains: Wistar rats, Sprague-Dawley rats, and CD1 mice. This information serves as a valuable proxy for understanding potential strain-dependent variations in the effects of this compound.

Antidepressant-like Effects: Forced Swim Test and Tail Suspension Test

The Forced Swim Test (FST) and Tail Suspension Test (TST) are standard behavioral assays used to screen for antidepressant efficacy. The animal's immobility time is measured, with a reduction in immobility considered an indicator of antidepressant-like activity.

  • Animal Model: Male Wistar rats.[1][2][3][4][5]

  • Apparatus: A cylindrical tank (typically 20-25 cm in diameter and 40-50 cm in height) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom.

  • Procedure: A pre-test session of 15 minutes is conducted 24 hours before the 5-minute test session. Drug administration typically occurs at multiple time points before the test session (e.g., 24, 5, and 1 hour prior).[1][3] Immobility, defined as the cessation of struggling and remaining floating with only movements necessary to keep the head above water, is recorded during the test session.

  • Drug Administration: Amitriptyline administered intraperitoneally (IP).

  • Animal Model: Male CD1 mice.[6]

  • Apparatus: Mice are suspended by their tail from a horizontal bar or ledge using adhesive tape, at a height that prevents them from escaping or touching any surfaces.

  • Procedure: The duration of the test is typically 6 minutes.[6][7][8] Immobility, defined as the absence of any limb or body movement, except for respiration, is recorded.

  • Drug Administration: Amitriptyline administered intraperitoneally (IP) 30 minutes before the test.[6]

Rodent StrainBehavioral TestAmitriptyline DoseEffect on Immobility
Wistar Rat Forced Swim Test2.5 mg/kgNo significant difference from control.[1][3]
CD1 Mouse Tail Suspension Test10 mg/kgSignificant decrease.[6]
Locomotor and Exploratory Activity: Open Field Test

The Open Field Test (OFT) is used to assess general locomotor activity and anxiety-like behavior. Rodents are placed in an open, novel arena, and various parameters are measured, including distance traveled, rearing frequency, and time spent in the center versus the periphery.

  • Animal Model: Male Sprague-Dawley rats[9] or healthy mice.[10]

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure: Animals are placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes). Their movements are tracked and analyzed using video software.

  • Drug Administration: Amitriptyline administered intraperitoneally (IP).

Rodent StrainAmitriptyline DoseEffect on Locomotor Activity
Sprague-Dawley Rat Not specifiedImprovement in motor activity in stressed rats.[9]
Healthy Mice 5, 10, and 15 mg/kg (repeated administration)Suppression of horizontal locomotion and rearing.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary mechanism of action for tricyclic antidepressants like this compound and a typical experimental workflow for assessing antidepressant-like effects.

Butriptyline_Mechanism_of_Action cluster_synapse Synapse This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake SynapticCleft Synaptic Cleft PostsynapticReceptors Postsynaptic Receptors Serotonin->PostsynapticReceptors Binds to Norepinephrine->PostsynapticReceptors Binds to

Caption: Mechanism of action of this compound.

Antidepressant_Screening_Workflow Start Rodent Acclimatization DrugAdmin Drug Administration (this compound/Vehicle) Start->DrugAdmin BehavioralTest Behavioral Testing (e.g., FST, TST, OFT) DrugAdmin->BehavioralTest DataCollection Data Collection & Analysis BehavioralTest->DataCollection Results Comparison of Behavioral Outcomes DataCollection->Results

Caption: Experimental workflow for antidepressant screening.

Conclusion

The available data on this compound in rodent models is limited, highlighting a significant gap in the preclinical literature. The comparative analysis with the closely related compound, Amitriptyline, strongly suggests that the behavioral and physiological effects of this compound are likely to be dose-dependent and vary significantly between different rodent strains. Researchers should exercise caution when extrapolating findings from one strain to another and consider conducting preliminary strain comparison studies to determine the most appropriate model for their specific research questions. Further investigation into the pharmacokinetics and pharmacodynamics of this compound in commonly used laboratory rodent strains is warranted to provide a more complete understanding of its preclinical profile.

References

Head-to-head comparison of Butriptyline and imipramine pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Pharmacokinetic Comparison: Butriptyline and Imipramine

In the landscape of tricyclic antidepressants (TCAs), both this compound and imipramine have been utilized in the management of depressive disorders. While sharing a common therapeutic class, their pharmacokinetic profiles exhibit notable differences that influence their clinical application. This guide provides a detailed comparison of the pharmacokinetics of this compound and imipramine, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and imipramine, offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.

Pharmacokinetic ParameterThis compoundImipramine
Absorption
Bioavailability-22-77% (highly variable)[1]
Tmax (Time to Peak Plasma Concentration)2.6 - 7.5 hours[2]2-6 hours[3][4]
Effect of Food-No significant effect[1]
Distribution
Plasma Protein Binding>90%[5]60-96%[4]
Volume of Distribution-10-20 L/kg[4]
Metabolism
Primary SiteHepatic[5][6]Extensive hepatic metabolism[3][4]
Metabolic PathwaysN-demethylation[5]N-demethylation, Hydroxylation[3][7]
Key Metabolizing EnzymesCytochrome P450 system[6]CYP2C19, CYP1A2, CYP3A4, CYP2D6[3][4][8][9]
Active MetabolitesNorthis compound[5]Desipramine, 2-OH-imipramine, 2-OH-desipramine[3][10]
Excretion
Elimination Half-life~20 hours[2][5]9-24 hours (Imipramine)[11], 12-54 hours (Desipramine)[11]
Primary Route of ExcretionRenal[6]80% Renal, 20% Fecal[1]
Therapeutic Concentrations
Therapeutic Plasma Concentration60–280 ng/mL[5]>450-500 ng/mL (Toxic effects)[3]

Note: Data for some of this compound's pharmacokinetic parameters are not as extensively published as for imipramine.

Experimental Protocols

The determination of pharmacokinetic parameters for this compound and imipramine relies on sensitive and specific analytical methodologies to quantify the drugs and their metabolites in biological matrices, primarily plasma.

Sample Preparation

A crucial first step in the analysis is the extraction of the analytes from plasma. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method involves the partitioning of the drug from the aqueous plasma sample into an immiscible organic solvent. For imipramine, LLE has been effectively used prior to analysis.[12]

  • Solid-Phase Extraction (SPE): SPE provides a more automated and often cleaner extraction. For the analysis of multiple tricyclic antidepressants, including imipramine and its metabolites, Bond-Elut TCA solid-phase extraction columns have been utilized, demonstrating good recoveries of over 87%.[13]

  • Protein Precipitation: This is a simpler and faster technique where a protein precipitating agent, such as acetonitrile, is added to the plasma sample to denature and pelletize proteins, leaving the drug in the supernatant. This method has been used for the analysis of 15 different TCAs, including imipramine.[14][15]

Analytical Quantification

Following sample preparation, the concentration of the parent drug and its metabolites is determined using various analytical instruments:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of tricyclic antidepressants.[12]

    • Detection Methods:

      • UV Detection: While accessible, UV detection may lack the sensitivity required for low plasma concentrations following a single oral dose of imipramine.[12]

      • Fluorescence Detection: Offers higher sensitivity than UV detection for certain compounds.[12]

      • Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) is the gold standard for high sensitivity and specificity in pharmacokinetic studies of antidepressants.[12][16] Ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometry (UHPLC–Q-TOF-MS) has been developed for the quantification of imipramine and its active metabolite, desipramine, in mouse serum with a limit of quantification of 5.0 ng/mL for both.[17]

  • Gas Chromatography (GC):

    • Detection Methods:

      • Nitrogen-Phosphorous Detection (NPD): Capillary gas chromatography with an NPD offers a specific and sensitive method for the simultaneous determination of several TCAs, including imipramine and desipramine, with detection limits in the range of 1.2 to 5.8 µg/L.[13]

      • Mass Spectrometry (MS) Detection (GC-MS): GC-MS is a powerful technique for the determination of desipramine levels in biological samples.[18]

Metabolic Pathways

The biotransformation of this compound and imipramine is a critical determinant of their pharmacokinetic profile and therapeutic action. The following diagrams illustrate their primary metabolic pathways.

Butriptyline_Metabolism This compound This compound Northis compound Northis compound (Active) This compound->Northis compound N-demethylation (CYP450) Imipramine_Metabolism Imipramine Imipramine Desipramine Desipramine (Active) Imipramine->Desipramine N-demethylation (CYP2C19, CYP1A2, CYP3A4) Hydroxy_Imipramine 2-OH-Imipramine (Active) Imipramine->Hydroxy_Imipramine Hydroxylation (CYP2D6) Hydroxy_Desipramine 2-OH-Desipramine (Active) Desipramine->Hydroxy_Desipramine Hydroxylation (CYP2D6) Glucuronide_Conjugates Glucuronide Conjugates Hydroxy_Imipramine->Glucuronide_Conjugates Hydroxy_Desipramine->Glucuronide_Conjugates Excretion Renal Excretion Glucuronide_Conjugates->Excretion

References

In Vitro Showdown: Butriptyline vs. Clomipramine at the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed in vitro comparison of the tricyclic antidepressants butriptyline and clomipramine, with a specific focus on their interaction with the serotonin transporter (SERT). The following information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available experimental data, methodologies, and mechanistic understanding of these two compounds.

Quantitative Comparison of SERT Inhibition

The inhibitory potential of this compound and clomipramine on serotonin reuptake has been quantified in various in vitro systems. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) for the serotonin transporter.

CompoundAssay SystemSpeciesParameterValue (nM)
This compound Not specifiedHumanKi1,360
Not specifiedRatIC504,300
Not specifiedRatIC5010,000
Clomipramine Not specifiedHuman/RatKi0.14 - 0.28

Data Interpretation: The presented data clearly indicates that clomipramine is a highly potent inhibitor of the serotonin transporter, with Ki values in the sub-nanomolar range. In stark contrast, this compound demonstrates significantly weaker activity at the serotonin transporter, with reported Ki and IC50 values in the micromolar range, suggesting it is a very weak or negligible serotonin reuptake inhibitor in vitro.[1]

Mechanism of Action at the Serotonin Transporter

This compound and clomipramine are both classified as tricyclic antidepressants (TCAs).[2][3] Their primary mechanism of action in the treatment of depression is believed to be the modulation of monoamine neurotransmitters in the synaptic cleft.[2][4]

Clomipramine: This tertiary amine TCA is a potent inhibitor of the serotonin transporter (SERT).[5] By binding to SERT, clomipramine blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[3][6] This action leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission.[6] While it also inhibits norepinephrine reuptake, its affinity for SERT is notably higher.[6]

This compound: As a tricyclic antidepressant, this compound is also understood to influence neurotransmitter levels.[2][4] It is thought to act by inhibiting the reuptake of both serotonin and norepinephrine.[4] However, the in vitro data suggests that its direct inhibitory effect on the serotonin transporter is considerably less pronounced than that of clomipramine.[1] Some research suggests that this compound may have a different primary mechanism of action or could function as a prodrug, with its metabolites contributing more significantly to its antidepressant effects.[1]

Serotonin Reuptake and TCA Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Serotonin Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Serotonin_Pre Serotonin SERT->Serotonin_Pre Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding TCA Clomipramine / this compound TCA->SERT Inhibition

Caption: Mechanism of serotonin reuptake inhibition by TCAs.

Experimental Protocols

The following is a representative protocol for an in vitro serotonin reuptake inhibition assay using rat brain synaptosomes, a common method for evaluating the potency of SERT inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., this compound or clomipramine) for the inhibition of [3H]serotonin uptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., cortex or striatum)

  • Sucrose solution (0.32 M), ice-cold

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]serotonin (radiolabeled serotonin)

  • Test compounds (this compound, clomipramine) at various concentrations

  • A selective serotonin reuptake inhibitor (e.g., fluoxetine) for determining non-specific uptake

  • Scintillation fluid

  • Glass homogenizer

  • Refrigerated centrifuge

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

    • Determine the protein concentration of the synaptosomal preparation (e.g., using a Bradford assay).

  • Uptake Assay:

    • In a 96-well plate, add a standardized amount of the synaptosomal suspension to each well.

    • Add varying concentrations of the test compounds (this compound or clomipramine) to the wells. Include a control group with vehicle only and a group with a high concentration of a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the uptake reaction by adding a fixed concentration of [3H]serotonin to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow for serotonin uptake.

    • Terminate the uptake by rapid filtration through filter mats, followed by washing with ice-cold buffer to remove extracellular [3H]serotonin.

  • Quantification and Data Analysis:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]serotonin taken up by the synaptosomes.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control group.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [3H]serotonin uptake) using non-linear regression analysis.

Experimental Workflow for Serotonin Reuptake Assay Start Start Homogenization Homogenize Brain Tissue in Sucrose Solution Start->Homogenization Centrifugation1 Low-Speed Centrifugation (Remove Debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Synaptosomes) Centrifugation1->Centrifugation2 Resuspension Resuspend Synaptosomes in KRH Buffer Centrifugation2->Resuspension Assay_Setup Plate Synaptosomes, Add Test Compounds & [3H]5-HT Resuspension->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate % Inhibition & Determine IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for an in vitro serotonin reuptake assay.

References

A Comparative Analysis of Butriptyline and Desipramine on Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tricyclic antidepressants Butriptyline and desipramine, focusing on their interaction with the norepinephrine transporter (NET). The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct pharmacological profiles of these two compounds.

Introduction

The norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating noradrenergic signaling. Inhibition of NET is a primary mechanism of action for many antidepressant medications, including tricyclic antidepressants (TCAs). Desipramine, a secondary amine TCA, is well-established as a potent and selective NET inhibitor.[1] In contrast, this compound, a tertiary amine TCA, exhibits a markedly different affinity for this transporter. This guide will delve into a comparative analysis of their effects on NET, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and desipramine for the human norepinephrine transporter. Lower values indicate a stronger binding affinity and greater potency of inhibition. It is important to note that direct comparative studies under identical experimental conditions are limited, and values are compiled from various sources.

CompoundBinding Affinity (Ki) for hNET (nM)IC50 for hNET (nM)Reference Species
This compound ~5100~1700Human, Rat
Desipramine 0.3 - 8.64.2Human

Data compiled from multiple sources. The range for desipramine reflects inter-laboratory variability.

Experimental Protocols

The determination of binding affinities (Ki) and inhibitory concentrations (IC50) for compounds like this compound and desipramine on the norepinephrine transporter is typically conducted using radioligand binding assays.[2][3][4]

Radioligand Displacement Assay for NET

This in vitro assay measures the ability of a test compound (e.g., this compound or desipramine) to displace a specific radiolabeled ligand from the norepinephrine transporter.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: A high-affinity radiolabeled ligand for NET, such as [³H]-Nisoxetine.

  • Test Compounds: this compound and desipramine hydrochloride.

  • Assay Buffer: Typically a Tris-based buffer containing ions like NaCl and KCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Cell membranes expressing hNET are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-Nisoxetine) and varying concentrations of the unlabeled test compound (this compound or desipramine).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]

Signaling Pathway and Experimental Workflow

Mechanism of NET Inhibition

The primary mechanism of action for desipramine and, to a much lesser extent, this compound, at the norepinephrine transporter involves blocking the reuptake of norepinephrine from the synaptic cleft.[6][7] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_released NE NE_vesicle->NE_released Release NET Norepinephrine Transporter (NET) NE_released->NET Binding NE_synapse Norepinephrine (NE) NE_released->NE_synapse NE_reuptake NE Reuptake NET->NE_reuptake Transport Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding & Activation Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect Desipramine Desipramine Desipramine->NET Inhibition This compound This compound (weak) This compound->NET Weak Inhibition Experimental_Workflow A Prepare hNET-expressing cell membranes B Incubate membranes with: - Radioligand ([³H]-Nisoxetine) - Varying concentrations of  Test Compound (this compound/Desipramine) A->B Step 1 C Separate bound from free radioligand via filtration B->C Step 2 D Measure radioactivity of bound radioligand C->D Step 3 E Plot % inhibition vs. log[Test Compound] D->E Step 4 F Determine IC50 from the curve E->F Step 5 G Calculate Ki using Cheng-Prusoff equation F->G Step 6

References

Safety Operating Guide

Personal protective equipment for handling Butriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Butriptyline, a tricyclic antidepressant. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure. The required PPE varies depending on the nature of the work being conducted.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (weighing, preparing solutions) Safety glasses with side shields or goggles.[1]Chemical-resistant gloves (e.g., nitrile, PVC, or rubber).[2]Laboratory coat.[1]Not generally required if handled in a well-ventilated area.
Bulk Handling or Potential for Dust/Aerosol Generation Chemical goggles or face shield.Chemical-resistant gloves (e.g., nitrile, PVC, or rubber).[2]Laboratory coat.A NIOSH-approved particulate dust filter respirator is recommended. Use in a fume hood or with enclosed local exhaust ventilation.[2]
Spill Cleanup Chemical goggles and face shield.Heavy-duty chemical-resistant gloves.Impervious gown or apron over a laboratory coat.A NIOSH-approved air-purifying respirator with particulate filters (N95, R95, or P100) or a supplied-air respirator, depending on the spill size and potential for aerosolization.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Use in a well-ventilated area to avoid the generation and inhalation of dust.[2]

  • Avoid contact with skin and eyes.[2]

  • Ground all equipment containing the material to prevent static discharge.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated area.[1]

  • Protect from heat and sources of ignition.[1]

  • Storage temperature recommendations vary. One source suggests storage at -20°C[1], while another indicates room temperature is acceptable. It is advisable to consult the supplier's specific recommendations.

  • Incompatible materials to avoid include strong oxidizing agents.

Spill Response Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_PPE Don Appropriate PPE cluster_Containment_Cleanup Containment and Cleanup cluster_Disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess PPE_Node Goggles/Face Shield Chemical-Resistant Gloves Impervious Gown Respirator Assess->PPE_Node If safe to proceed Contain Contain the Spill (use absorbent pads or granules) PPE_Node->Contain Cleanup Carefully Clean Up Spill (avoid raising dust) Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Collect Collect Waste in a Labeled Container Decontaminate->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

This compound Spill Response Workflow

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]

Procedure for Disposal:

  • Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Ensure the container is sealed and stored in a secure area away from incompatible materials.

  • Arrange for collection and disposal by a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available.[2]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and contact a poison control center.[1]

In all cases of exposure, it is crucial to seek prompt medical advice. Provide the medical professional with the Safety Data Sheet (SDS) for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.